molecular formula C7H4Cl3NO3 B1402151 1-Nitro-3-(trichloromethoxy)benzene CAS No. 1404193-58-3

1-Nitro-3-(trichloromethoxy)benzene

Cat. No.: B1402151
CAS No.: 1404193-58-3
M. Wt: 256.5 g/mol
InChI Key: ODJGAIUJOJLKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-3-(trichloromethoxy)benzene is a useful research compound. Its molecular formula is C7H4Cl3NO3 and its molecular weight is 256.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-nitro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJGAIUJOJLKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Analysis of Aromatic Nitration and Synthesis of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases did not yield specific information or established experimental protocols for the synthesis of 1-Nitro-3-(trichloromethoxy)benzene. This suggests the compound may be novel, unstable, or not commonly synthesized. However, a comprehensive analysis of closely related and commercially available analogs, namely 1-Nitro-3-(trichloromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene, provides valuable insights into the potential synthetic strategies and chemical principles that would be involved.

This technical guide will focus on the synthesis and properties of these analogous compounds and the general principles of electrophilic aromatic substitution, which is the core chemical transformation required.

Properties of Analogous Compounds

A summary of the physicochemical properties of the two primary analogs is presented below. This data is crucial for understanding the characteristics of molecules with similar structural motifs.

Property1-Nitro-3-(trichloromethyl)benzene1-Nitro-3-(trifluoromethoxy)benzene
CAS Number 709-58-0[1][2][3]2995-45-1[4][5]
Molecular Formula C7H4Cl3NO2[1][3]C7H4F3NO3[4][6]
Molecular Weight 240.47 g/mol [7][8]207.11 g/mol [4]
Appearance Liquid[2]Light yellow to orange clear liquid[4]
Boiling Point Not available96 °C at 20 mmHg[4]
Density 1.575 g/cm³ (Predicted)[8]1.45 g/cm³[4]
IUPAC Name 1-nitro-3-(trichloromethyl)benzene[1][2]1-nitro-3-(trifluoromethoxy)benzene

Core Synthetic Principle: Electrophilic Aromatic Substitution

The synthesis of nitroaromatic compounds from substituted benzenes is typically achieved through electrophilic aromatic substitution (SEAr).[9] This class of reactions involves the replacement of a hydrogen atom on an aromatic ring with an electrophile.[9][10]

Mechanism of Aromatic Nitration

The key steps in the nitration of a benzene derivative are:

  • Generation of the Electrophile: The nitronium ion (NO₂⁺) is a potent electrophile. It is typically generated in situ by reacting nitric acid (HNO₃) with a strong acid catalyst, most commonly sulfuric acid (H₂SO₄).[9][11]

  • Nucleophilic Attack: The electron-rich π system of the aromatic ring attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[11]

  • Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the new nitro group. This step restores the aromaticity of the ring and yields the final nitroaromatic product.[11]

G General Mechanism of Electrophilic Aromatic Nitration cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Substitution Reaction HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H3O+ H₃O⁺ HSO4- HSO₄⁻ Benzene NO2+->Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + NO₂⁺ Nitrobenzene SigmaComplex->Nitrobenzene - H⁺

General Mechanism of Electrophilic Aromatic Nitration.
Influence of Substituents

Existing substituents on the benzene ring profoundly influence the rate and regioselectivity of the reaction.[9][10] They are classified as either activating or deactivating, and as ortho/para-directing or meta-directing.

  • -CCl₃ (Trichloromethyl) group: This group is strongly electron-withdrawing due to the inductive effect of the three chlorine atoms.[12] Electron-withdrawing groups are deactivating and are typically meta-directors.[10]

  • -OCF₃ (Trifluoromethoxy) group: This group is also strongly deactivating due to the powerful inductive electron withdrawal by the fluorine atoms. It is known to be a meta-director for electrophilic aromatic substitution.[5]

  • -OCCl₃ (Trichloromethoxy) group: By analogy, the trichloromethoxy group would be expected to be a strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

Synthetic Approaches to Analogous Compounds

Synthesis of 1-Nitro-3-(trichloromethyl)benzene

While detailed experimental protocols are proprietary or found within patent literature, the synthesis would logically proceed via the nitration of 3-(trichloromethyl)benzene. A plausible, though unconfirmed, reaction scheme is presented below.

Plausible synthesis of 1-Nitro-3-(trichloromethyl)benzene.

A documented synthesis route provides a 58% yield using aluminum (III) chloride in benzene-d6 and chlorobenzene at 80°C for 90 hours, although this appears to be a specialized method.[7]

Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene

The primary synthetic route to this compound involves the direct nitration of trifluoromethoxybenzene.[5] The trifluoromethoxy group directs the incoming nitro group to the meta position.[5]

An alternative pathway begins with 3-nitrophenol. The phenolic hydroxyl group can be converted to a trifluoromethoxy group. A classic method for this transformation involves converting the phenol to an aryl fluoroformate, which is then treated with a fluorinating agent like sulfur tetrafluoride (SF₄).[5]

G cluster_0 Route 1: Direct Nitration cluster_1 Route 2: From 3-Nitrophenol A1 Trifluoromethoxybenzene A2 1-Nitro-3-(trifluoromethoxy)benzene A1->A2 HNO₃, H₂SO₄ B1 3-Nitrophenol B2 Aryl Fluoroformate Intermediate B1->B2 1. COCl₂ 2. KF B3 1-Nitro-3-(trifluoromethoxy)benzene B2->B3 SF₄

Synthetic routes to 1-Nitro-3-(trifluoromethoxy)benzene.

Discussion on the Synthesis of the -OCCl₃ Group

The synthesis of the (trichloromethoxy)benzene precursor would be a critical first step. The trichloromethoxy group is known to be susceptible to hydrolysis.[13] Its synthesis can be challenging. One potential method involves the photochlorination of a methoxy group on the benzene ring, using UV light to generate chlorine radicals that preferentially attack the methyl group.[13]

Safety and Handling

The analogous compounds are associated with significant health hazards.

  • 1-Nitro-3-(trichloromethyl)benzene: Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • 1-Nitro-3-(trifluoromethoxy)benzene: This compound is also classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[14]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling these or any related chemicals.

Conclusion

While a direct, validated synthesis for this compound is not available in the reviewed literature, a strong theoretical framework for its synthesis can be constructed. The most probable synthetic route would involve the nitration of (trichloromethoxy)benzene. Based on the directing effects of analogous functional groups like -CCl₃ and -OCF₃, the trichloromethoxy group is expected to be deactivating and meta-directing. Therefore, the reaction would likely yield the desired this compound isomer. However, without experimental validation, this remains a theoretical projection. Researchers interested in this compound would need to undertake developmental research, paying close attention to reaction conditions and the stability of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of Nitrophenyl Chloroalkoxy Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the chemical properties related to "1-Nitro-3-(trichloromethoxy)benzene." Initial research indicates a significant lack of available data for this specific compound. It is highly probable that the intended compound of interest is either 1-Nitro-3-(trichloromethyl)benzene or 1-Nitro-3-(trifluoromethoxy)benzene , for which more substantial information is accessible. This guide will provide a comparative analysis of these two closely related analogues to offer valuable insights that may be applicable to the originally requested molecule.

Executive Summary

This technical guide provides a detailed overview of the known chemical and physical properties of 1-Nitro-3-(trichloromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene. Due to the scarcity of information on this compound, this document focuses on its structural analogues to provide a foundational understanding for researchers. The presented data, including molecular identifiers, physical properties, and available synthesis information, is intended to serve as a crucial resource for professionals in drug development and chemical research.

Comparative Physicochemical Data

A comprehensive summary of the key physicochemical properties for 1-Nitro-3-(trichloromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene is presented below. This allows for a direct comparison of their fundamental characteristics.

Property1-Nitro-3-(trichloromethyl)benzene1-Nitro-3-(trifluoromethoxy)benzene
CAS Number 709-58-0[1]2995-45-1[2]
Molecular Formula C₇H₄Cl₃NO₂[1][3]C₇H₄F₃NO₃[2]
Molecular Weight 240.47 g/mol [4][5]207.11 g/mol [2]
IUPAC Name 1-nitro-3-(trichloromethyl)benzene[1]1-nitro-3-(trifluoromethoxy)benzene[2]
Synonyms 3-nitrobenzotrichloride[1]3-(Trifluoromethoxy)nitrobenzene[6]
Predicted Density 1.575±0.06 g/cm³[7]Not Available
Physical Form Not AvailableClear liquid / Pale yellow - Yellow[8]
Storage Temperature Not AvailableRoom Temperature[8]

Chemical Structure and Identification

The structural differences between the trichloromethyl and trifluoromethoxy analogues are critical in determining their chemical reactivity and biological activity.

1-Nitro-3-(trichloromethyl)benzene

This compound features a trichloromethyl group (-CCl₃) attached to the benzene ring at the meta position relative to the nitro group.

Caption: Chemical structure of 1-Nitro-3-(trichloromethyl)benzene.

1-Nitro-3-(trifluoromethoxy)benzene

In contrast, this analogue possesses a trifluoromethoxy group (-OCF₃), which introduces an ether linkage and fluorine atoms, significantly altering its electronic properties and metabolic stability.[9]

Caption: Chemical structure of 1-Nitro-3-(trifluoromethoxy)benzene.

Experimental Protocols and Synthesis

Detailed experimental protocols for this compound are not available in the surveyed literature. However, a synthetic route for 1-Nitro-3-(trichloromethyl)benzene has been reported.

A reported synthesis of 1-Nitro-3-(trichloromethyl)benzene involves the reaction of 3-Nitrobenzoic acid with a chlorinating agent, achieving a yield of 58% with aluminum (III) chloride in benzene-d6 and chlorobenzene at 80°C for 90 hours.[5]

For 1-Nitro-3-(trifluoromethoxy)benzene, a primary synthetic route is the direct nitration of trifluoromethoxybenzene using a mixture of nitric acid and sulfuric acid.[9] The trifluoromethoxy group directs the nitro group to the meta position.[9] Reaction conditions such as temperature and the concentration of sulfuric acid are critical for optimizing the conversion and selectivity of this reaction.[9]

cluster_synthesis General Synthesis Workflow start Starting Material (e.g., 3-Nitrobenzoic acid or Trifluoromethoxybenzene) reaction Reaction with Chlorinating/Nitrating Agent start->reaction product Crude Product reaction->product Yield conditions Controlled Conditions (Temperature, Catalyst, Solvent) conditions->reaction purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Final Product (1-Nitro-3-(trichloromethyl)benzene or 1-Nitro-3-(trifluoromethoxy)benzene) purification->final_product

Caption: Generalized workflow for the synthesis of related compounds.

Spectral Data

While a comprehensive set of spectral data for this compound is unavailable, some data exists for its analogues.

For 1-Nitro-3-(trifluoromethoxy)benzene , characteristic C-F stretching modes of the CF₃ group are typically observed in the infrared spectrum in the region of 1100-1300 cm⁻¹.[9] In the ¹³C NMR spectrum, the carbon attached to the trifluoromethoxy group and the carbon bearing the nitro group are significantly deshielded and shifted downfield due to the strong electron-withdrawing nature of these substituents.[9]

Safety and Handling

Specific safety data for this compound is not available. For 1-Nitro-3-(trifluoromethoxy)benzene , the following hazard statements are noted: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[10] Precautionary statements include P264 (Wash hands and face thoroughly after handling) and P280 (Wear protective gloves, eye protection).[10] It is crucial to handle these compounds in a well-ventilated area and to take measures to prevent the buildup of electrostatic charge.[10]

Conclusion

The available scientific literature does not provide sufficient data on the chemical properties of this compound. However, by examining its close structural analogues, 1-Nitro-3-(trichloromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene, we can infer some of its likely characteristics. The presence of the trichloromethoxy group would suggest a high degree of lipophilicity and potential for unique electronic effects on the aromatic ring. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound. Researchers are advised to proceed with caution, referencing the safety information for analogous structures.

References

Technical Guide: Physical Properties of 1-Nitro-3-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 1-Nitro-3-(trichloromethyl)benzene (CAS No. 709-58-0). It is intended to serve as a valuable resource for professionals in research, and drug development who may utilize this compound as a chemical intermediate. This document compiles available quantitative data, outlines general experimental protocols for the determination of key physical characteristics, and presents a logical workflow for its synthesis and characterization.

Note on Nomenclature: The compound requested, "1-Nitro-3-(trichloromethoxy)benzene," is not well-documented in scientific literature. This guide focuses on the structurally related and commercially available compound, 1-Nitro-3-(trichloromethyl)benzene .

Core Physical and Chemical Properties

1-Nitro-3-(trichloromethyl)benzene is an organic compound featuring a benzene ring substituted with a nitro group and a trichloromethyl group at the meta position. These functional groups significantly influence its chemical reactivity and physical properties.

Quantitative Data Summary

The following table summarizes the key physical property data available for 1-Nitro-3-(trichloromethyl)benzene.

PropertyValueSource(s)
CAS Number 709-58-0[1]
Molecular Formula C₇H₄Cl₃NO₂[1][2]
Molecular Weight 240.47 g/mol [2]
Boiling Point 128 °C at 1 Torr[3]
Density (Predicted) 1.575 ± 0.06 g/cm³[3]
Melting Point Slightly above room temperature (not precisely determined)[4]
Solubility Expected to have low solubility in water and be soluble in common organic solvents like ethanol and ether.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 1-Nitro-3-(trichloromethyl)benzene are not extensively reported in the available literature. Therefore, this section outlines generalized, standard laboratory procedures for these measurements.

Synthesis of 1-Nitro-3-(trichloromethyl)benzene

The primary route for the synthesis of 1-Nitro-3-(trichloromethyl)benzene is the nitration of benzotrichloride.[6]

Materials:

  • Benzotrichloride

  • Nitrating acid (mixture of nitric acid and sulfuric acid)

  • Ice

  • Methylene chloride

  • Sodium carbonate solution (10%)

  • Calcium chloride (anhydrous)

Procedure:

  • Benzotrichloride is slowly added to a cooled nitrating acid mixture (e.g., 98% nitric acid) at a controlled temperature, typically around 10°C.[6]

  • The reaction mixture is stirred for approximately one hour at the controlled temperature.[6]

  • The mixture is then poured onto ice to precipitate the crude product.[6]

  • The crude product is extracted with methylene chloride.

  • The organic layer is washed with a 10% sodium carbonate solution to neutralize any remaining acid, followed by a water wash.

  • The organic layer is dried over anhydrous calcium chloride.

  • The solvent is removed via distillation to yield the final product.[6]

Determination of Boiling Point (Reduced Pressure)

Apparatus:

  • Distillation apparatus suitable for vacuum distillation

  • Heating mantle

  • Thermometer

  • Vacuum pump

  • Manometer

Procedure:

  • The synthesized and purified 1-Nitro-3-(trichloromethyl)benzene is placed in a round-bottom flask.

  • The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The system is evacuated to the desired pressure (e.g., 1 Torr), which is monitored by a manometer.

  • The sample is heated gently.

  • The temperature at which the liquid boils and the distillate is collected is recorded as the boiling point at that specific pressure.[3]

Characterization Workflow

A typical workflow for the characterization and purity assessment of the synthesized compound would involve standard analytical techniques.

G Figure 1. Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_property Physical Property Determination Synthesis Synthesis of 1-Nitro-3-(trichloromethyl)benzene Purification Purification (e.g., Distillation) Synthesis->Purification GCMS GC-MS for Purity and MW Purification->GCMS FTIR FTIR for Functional Groups Purification->FTIR NMR NMR for Structural Elucidation Purification->NMR BP Boiling Point Measurement Purification->BP MP Melting Point Measurement Purification->MP Density Density Measurement Purification->Density

Caption: A logical workflow for the synthesis, purification, and characterization of 1-Nitro-3-(trichloromethyl)benzene.

Synthesis Pathway

The synthesis of 1-Nitro-3-(trichloromethyl)benzene from benzotrichloride via electrophilic aromatic substitution is a key process.

G Figure 2. Synthesis Pathway reagents Nitrating Mixture (HNO₃ + H₂SO₄) intermediate Sigma Complex (Arenium Ion Intermediate) reagents->intermediate Electrophilic Attack benzotrichloride Benzotrichloride benzotrichloride->intermediate product 1-Nitro-3-(trichloromethyl)benzene intermediate->product Deprotonation

Caption: Electrophilic nitration of benzotrichloride to form 1-Nitro-3-(trichloromethyl)benzene.

References

An In-depth Technical Guide on the Structural Elucidation of 1-Nitro-3-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the structure, properties, and synthesis of 1-Nitro-3-(trichloromethyl)benzene (CAS No. 709-58-0) , as extensive searches did not yield information for "1-Nitro-3-(trichloromethoxy)benzene". The structural difference is the absence of an oxygen atom between the benzene ring and the trichloromethyl group in the documented compound. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed data and methodologies pertinent to its structural characterization.

Chemical Identity and Properties

1-Nitro-3-(trichloromethyl)benzene is an organic compound with the molecular formula C7H4Cl3NO2.[1][2] It is also known by its synonym, 3-nitrobenzotrichloride.[1] The structural formula and key identifiers are presented below.

Identifier Value
IUPAC Name 1-nitro-3-(trichloromethyl)benzene[1][3][4]
CAS Number 709-58-0[1][3][4]
PubChem CID 2777269[1]
Molecular Formula C7H4Cl3NO2[1][2]
Molecular Weight 240.47 g/mol [2]
InChI InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H[1][3]
SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(Cl)(Cl)Cl[1]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons. The electron-withdrawing effects of the nitro (-NO₂) and trichloromethyl (-CCl₃) groups would cause these signals to appear in the downfield region of the spectrum, likely between 7.5 and 8.5 ppm. The splitting patterns (multiplicities) would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons and one for the trichloromethyl carbon. The carbons attached to the nitro and trichloromethyl groups would be significantly deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be crucial for identifying the functional groups present in the molecule.

Functional Group Expected Wavenumber Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1570
Nitro (NO₂) Symmetric Stretch 1300 - 1370
C-Cl Stretch 600 - 800
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1400 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Parameter Value
Molecular Weight 240.47 g/mol [2]
Monoisotopic Mass 238.930761 Da[1]

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural elucidation of 1-Nitro-3-(trichloromethyl)benzene.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

IR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule and compare them with known correlation tables.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

  • Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Synthesis Pathway

A plausible synthetic route to 1-Nitro-3-(trichloromethyl)benzene involves the nitration of benzotrichloride.

Synthesis_Pathway Benzotrichloride Benzotrichloride Product 1-Nitro-3-(trichloromethyl)benzene Benzotrichloride->Product Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Benzotrichloride

Caption: Proposed synthesis of 1-Nitro-3-(trichloromethyl)benzene.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like 1-Nitro-3-(trichloromethyl)benzene follows a logical progression of analytical techniques.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Unknown_Sample Unknown Sample Purification Purification (e.g., Chromatography) Unknown_Sample->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Molecular_Formula Determine Molecular Formula MS->Molecular_Formula Functional_Groups Identify Functional Groups IR->Functional_Groups Connectivity Establish Connectivity NMR->Connectivity Final_Structure Propose & Confirm Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Workflow for structural elucidation.

References

An In-depth Technical Guide to 1-Nitro-3-(trifluoromethyl)benzene and its Trichloromethyl Analog

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial request for information on "1-Nitro-3-(trichloromethoxy)benzene" yielded limited specific results. However, extensive literature is available for the structurally related and more commonly utilized compounds: 1-Nitro-3-(trifluoromethyl)benzene and 1-Nitro-3-(trichloromethyl)benzene . This guide will focus on these two compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide delves into the synthesis, chemical properties, and biological activities of 1-Nitro-3-(trifluoromethyl)benzene and 1-Nitro-3-(trichloromethyl)benzene. Quantitative data is presented in structured tables, and detailed experimental protocols for key syntheses are provided. Additionally, logical workflows and reaction mechanisms are visualized using Graphviz diagrams.

1-Nitro-3-(trifluoromethyl)benzene

1-Nitro-3-(trifluoromethyl)benzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's reactivity and biological interactions.

Chemical and Physical Properties
PropertyValueReference
CAS Number 98-46-4[2]
Molecular Formula C₇H₄F₃NO₂[2]
Molecular Weight 191.11 g/mol [2]
Appearance Pale yellow liquid[3]
Boiling Point 200-201 °C
Melting Point -2.5 °C
Density 1.402 g/mL at 25 °C
Synthesis

The primary route for the synthesis of 1-Nitro-3-(trifluoromethyl)benzene is the nitration of (trifluoromethyl)benzene.

G trifluoromethylbenzene (Trifluoromethyl)benzene reaction Nitration trifluoromethylbenzene->reaction nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mixture->reaction product 1-Nitro-3-(trifluoromethyl)benzene reaction->product

Fig. 1: Synthesis of 1-Nitro-3-(trifluoromethyl)benzene.

Experimental Protocol: Nitration of (Trifluoromethyl)benzene

This protocol is a general representation and may require optimization based on specific laboratory conditions.

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 molar ratio. Maintain the temperature below 10 °C.

  • Reaction: Slowly add (trifluoromethyl)benzene to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 50-60 °C.[4]

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Biological Activity and Applications

1-Nitro-3-(trifluoromethyl)benzene serves as a crucial building block in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Its derivatives have been investigated for various therapeutic applications.

The general mechanism of action for many nitroaromatic compounds involves the bioreduction of the nitro group, which can lead to the formation of reactive species with antimicrobial or cytotoxic effects.[6]

G start 1-Nitro-3-(trifluoromethyl)benzene reduction Reduction of Nitro Group start->reduction aniline_deriv 3-(Trifluoromethyl)aniline reduction->aniline_deriv coupling Chemical Synthesis (e.g., amide coupling, cyclization) aniline_deriv->coupling active_mol Biologically Active Molecule (e.g., enzyme inhibitor, receptor ligand) coupling->active_mol bio_testing In vitro / In vivo Testing active_mol->bio_testing drug_candidate Potential Drug Candidate bio_testing->drug_candidate

Fig. 2: Workflow for the use of 1-Nitro-3-(trifluoromethyl)benzene in drug discovery.
Toxicity Data

TestSpeciesValueReference
Oral LD50Rat760 mg/kg
Inhalation LC50Rat2050 ppm/4h

1-Nitro-3-(trichloromethyl)benzene

1-Nitro-3-(trichloromethyl)benzene is primarily recognized for its application in the agricultural sector as a herbicide.

Chemical and Physical Properties
PropertyValueReference
CAS Number 709-58-0[7]
Molecular Formula C₇H₄Cl₃NO₂[7]
Molecular Weight 240.47 g/mol [7]
Appearance No data available
Boiling Point 123-125 °C at 4 mmHg
Melting Point No data available
Density 1.513 g/mL at 25 °C
Synthesis

Similar to its trifluoromethyl analog, 1-Nitro-3-(trichloromethyl)benzene is synthesized via the nitration of (trichloromethyl)benzene.

G trichloromethylbenzene (Trichloromethyl)benzene reaction Nitration trichloromethylbenzene->reaction nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mixture->reaction product 1-Nitro-3-(trichloromethyl)benzene reaction->product

Fig. 3: Synthesis of 1-Nitro-3-(trichloromethyl)benzene.

Experimental Protocol: Nitration of (Trichloromethyl)benzene

This protocol is a general representation and may require optimization.

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Reaction: Gradually add (trichloromethyl)benzene to the nitrating mixture while maintaining a low temperature.

  • Reaction Monitoring: After the addition, allow the reaction to proceed at a controlled temperature until completion, as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Purification: Wash the organic extract with water and a basic solution to remove residual acids. Dry the organic layer and remove the solvent under reduced pressure. The product can be purified by distillation.

Biological Activity and Applications

The primary application of 1-Nitro-3-(trichloromethyl)benzene is as a herbicide. Nitroaromatic herbicides can act through various mechanisms, including the inhibition of photosynthesis or amino acid biosynthesis.[8] For some nitroaromatic compounds, their herbicidal activity is linked to their ability to accept electrons and generate reactive oxygen species, leading to lipid peroxidation and cell death.

Quantitative data on the specific herbicidal efficacy (e.g., GR50 values for different plant species) of 1-Nitro-3-(trichloromethyl)benzene is not widely available in publicly accessible literature.

Toxicity Data

General hazard statements indicate that 1-Nitro-3-(trichloromethyl)benzene is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Specific quantitative toxicity data such as LD50 or LC50 values are not readily found in the searched literature.

References

The Uncharted Toxicity of 1-Nitro-3-(trichloromethoxy)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

1-Nitro-3-(trichloromethoxy)benzene is a molecule for which specific toxicological data is sparse. However, its structure, combining a nitroaromatic ring with a chlorinated methoxy group, suggests a potential for significant toxicity. This document synthesizes the known toxicological principles of these chemical classes to forecast the likely metabolic pathways, mechanisms of toxicity, and potential health effects of this compound. The primary anticipated hazards include methemoglobinemia, cellular damage via oxidative stress, and potential mutagenicity. This guide also presents standardized experimental protocols for the initial toxicological evaluation of such a novel chemical entity and summarizes the limited available safety data for structurally similar molecules.

Predicted Toxicological Profile

The toxicological profile of this compound is predicted based on the well-documented effects of nitroaromatic compounds and chlorinated hydrocarbons.

Predicted Metabolism and Metabolic Activation

The metabolism of this compound is expected to proceed through two main pathways: reduction of the nitro group and metabolism of the trichloromethoxy group.

The nitro group is likely to undergo reduction, a common pathway for nitroaromatic compounds, catalyzed by nitroreductases present in various tissues and gut microflora.[1][2][3] This multi-step reduction can lead to the formation of highly reactive intermediates, including nitrosobenzene and hydroxylaminobenzene derivatives.[1][4][5] These intermediates are implicated in the toxic effects of nitroaromatic compounds.[1]

The trichloromethoxy group's metabolism is less certain but may involve dehalogenation and ether cleavage, potentially leading to the formation of reactive phosgene-like intermediates and chlorinated phenols.

cluster_0 Metabolic Activation of a Nitroaromatic Compound Parent This compound Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductase (2e-) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Nitroreductase (2e-) Reactive_Species Reactive Electrophilic Species Hydroxylamine->Reactive_Species Esterification/Activation DNA_Adducts DNA Adducts Reactive_Species->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Species->Protein_Adducts

Caption: Predicted metabolic activation of a nitroaromatic compound.

Predicted Mechanism of Toxicity

The primary mechanism of toxicity for this compound is anticipated to be methemoglobinemia, a hallmark of nitroaromatic compound exposure.[6] The hydroxylamine metabolite can oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin, which is incapable of binding and transporting oxygen.

A secondary mechanism is likely to be oxidative stress. The trichloromethoxy group, as well as the redox cycling of the nitro group, can lead to the generation of reactive oxygen species (ROS).[7][8][9][10] This can overwhelm the cell's antioxidant defenses, leading to lipid peroxidation, protein damage, and DNA damage.

Anticipated Health Effects

Acute Exposure:

  • Methemoglobinemia: Leading to cyanosis, headache, dizziness, nausea, and in severe cases, respiratory depression and death.[6]

  • Irritation: Potential for skin and eye irritation.

Chronic Exposure:

  • Anemia: Due to prolonged effects on red blood cells.[6]

  • Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics and can be a target for toxicity from reactive metabolites.[4][9][11]

  • Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are mutagenic, and some are classified as potential carcinogens.[1][12] The potential for DNA adduct formation from reactive metabolites suggests a genotoxic risk.

Quantitative Data for Structural Analogues

Specific quantitative toxicological data for this compound are not available. The table below summarizes the available safety information for two structurally related compounds.

Compound NameCAS NumberMolecular FormulaGHS Hazard Statements
1-Nitro-3-(trichloromethyl)benzene 709-58-0C₇H₄Cl₃NO₂H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
1-Nitro-3-(trifluoromethoxy)benzene 2995-45-1C₇H₄F₃NO₃H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Proposed Experimental Protocols

For a novel compound like this compound with a high potential for toxicity, a tiered approach to testing is recommended.

cluster_0 Toxicological Assessment Workflow for a Novel Chemical In_Silico In Silico Assessment (QSAR, Read-across) PhysChem Physicochemical Characterization In_Silico->PhysChem In_Vitro In Vitro Assays PhysChem->In_Vitro Ames Ames Test (Mutagenicity) In_Vitro->Ames Cytotoxicity Cytotoxicity Assays In_Vitro->Cytotoxicity Acute_Tox Acute Toxicity Studies (e.g., OECD 423) In_Vitro->Acute_Tox Repeated_Dose Repeated Dose Toxicity Studies Acute_Tox->Repeated_Dose Risk_Assessment Risk Assessment Repeated_Dose->Risk_Assessment

Caption: A general workflow for the toxicological assessment of a novel chemical.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity of the test substance.

Test Principle: A stepwise procedure is used where a group of animals is dosed at a defined level. The outcome of this step determines the next dose level.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats), typically females.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Levels: Starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: The substance is administered orally by gavage in a single dose.

  • Sighting Study: A single animal is dosed at the starting dose. If the animal survives, the next dose level is used in a subsequent animal. If the animal dies, the dose is lowered for the next animal.

  • Main Study: Once the appropriate starting dose is determined, a group of five animals is dosed at that level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

Objective: To assess the mutagenic potential of the test substance.[13][14][15][16]

Test Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[13][14][16]

Methodology:

  • Bacterial Strains: A set of tester strains with different known mutations is used (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Test Procedure (Plate Incorporation Method):

    • The test substance at various concentrations, the bacterial culture, and (if used) the S9 mix are combined in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated for 48-72 hours at 37°C.

  • Data Collection: The number of revertant colonies (colonies that can grow in the absence of the required amino acid) is counted for each concentration and compared to a negative control.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Predicted Signaling Pathway Involvement

Exposure to a xenobiotic like this compound is likely to activate cellular stress response pathways.

cluster_0 Generalized Xenobiotic-Induced Stress Signaling Xenobiotic This compound ROS Reactive Oxygen Species (ROS) Xenobiotic->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Cellular_Damage Cellular Damage (Lipid, Protein, DNA) Oxidative_Stress->Cellular_Damage ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: A generalized signaling pathway for xenobiotic-induced oxidative stress.

The generation of ROS can activate the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress.[17] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that, under stress conditions, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes.[17] If the cellular damage is too severe, apoptotic pathways may be initiated.

Conclusion and Recommendations

While definitive toxicological data for this compound is lacking, a predictive analysis based on its chemical structure strongly suggests a significant potential for toxicity, primarily through methemoglobinemia and oxidative stress. Researchers, scientists, and drug development professionals handling this compound should exercise extreme caution and employ robust safety measures.

It is strongly recommended that a comprehensive toxicological evaluation, beginning with the in vitro and acute in vivo studies outlined in this guide, be conducted to establish a definitive safety profile before any further development or large-scale use of this compound. Such studies are crucial for accurate risk assessment and ensuring the safety of laboratory personnel and the potential end-users of any products derived from it.

References

Methodological & Application

Application Notes and Protocols for 1-Nitro-3-(trichloromethoxy)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-3-(trichloromethoxy)benzene is a versatile synthetic intermediate possessing two key reactive sites: the nitro group and the trichloromethoxy group. The electron-withdrawing nature of both substituents activates the benzene ring for certain transformations and provides handles for a variety of synthetic manipulations. This document outlines potential applications and detailed protocols for the use of this compound in organic synthesis, drawing upon established methodologies for structurally similar compounds.

Key Applications

The synthetic utility of this compound is primarily centered around the transformation of its two functional groups.

  • Reduction of the Nitro Group: The nitro moiety can be readily reduced to an amine, yielding 3-(trichloromethoxy)aniline. This aniline derivative is a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes, through reactions such as diazotization, acylation, and alkylation.

  • Hydrolysis of the Trichloromethoxy Group: The trichloromethoxy group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, m-nitrobenzoic acid. This transformation is useful for introducing a carboxylic acid functionality, which is a common feature in many biologically active molecules and a key precursor for the synthesis of esters, amides, and acid chlorides.

Experimental Protocols

While specific literature on the application of this compound is limited, the following protocols are adapted from established procedures for the analogous and well-studied compound, m-nitrobenzotrichloride. These protocols are expected to be highly applicable to this compound with minor optimization.

Protocol 1: Reduction of this compound to 3-(Trichloromethoxy)aniline

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

Workflow Diagram:

G reagent This compound conditions SnCl2·2H2O, Ethanol, Reflux reagent->conditions workup Basification (NaOH), Extraction (EtOAc) conditions->workup product 3-(Trichloromethoxy)aniline workup->product

Caption: Workflow for the reduction of this compound.

Materials:

MaterialMolar Mass ( g/mol )
This compound256.42
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63
Ethanol (EtOH)46.07
Sodium hydroxide (NaOH)40.00
Ethyl acetate (EtOAc)88.11
Saturated sodium chloride solution (Brine)-
Anhydrous magnesium sulfate (MgSO₄)120.37

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of substrate).

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully add a 2 M aqueous solution of sodium hydroxide until the pH is approximately 10-11 to precipitate tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(trichloromethoxy)aniline, which can be further purified by column chromatography or distillation.

Expected Yield: Based on similar reductions of nitroarenes, yields are expected to be in the range of 80-95%.

Protocol 2: Hydrolysis of this compound to m-Nitrobenzoic Acid

This protocol details the hydrolysis of the trichloromethoxy group to a carboxylic acid using aqueous acid.

Workflow Diagram:

G reagent This compound conditions Concentrated H2SO4, Water, Heat reagent->conditions workup Cooling, Filtration conditions->workup product m-Nitrobenzoic Acid workup->product

Caption: Workflow for the hydrolysis of this compound.

Materials:

MaterialMolar Mass ( g/mol )
This compound256.42
Concentrated sulfuric acid (H₂SO₄)98.08
Deionized water18.02

Procedure:

  • In a round-bottom flask, carefully add this compound (1.0 eq) to concentrated sulfuric acid (5 mL per gram of substrate) with stirring.

  • Slowly add water (2.0 eq) to the mixture while cooling in an ice bath to control the exothermic reaction.

  • Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

  • The precipitated m-nitrobenzoic acid is collected by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude product.

  • Recrystallization from ethanol/water can be performed for further purification.

Expected Yield: Yields for the hydrolysis of benzotrichlorides are typically high, often exceeding 90%.

Data Summary

The following table summarizes the key properties of the starting material and expected products.

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
This compoundC₇H₄Cl₃NO₃256.42Pale yellow solid
3-(Trichloromethoxy)anilineC₇H₆Cl₃NO226.49Colorless to pale yellow oil
m-Nitrobenzoic acidC₇H₅NO₄167.12Pale yellow crystalline solid

Logical Relationships in Synthesis

The synthetic utility of this compound stems from the independent or sequential transformation of its functional groups, opening pathways to a variety of substituted benzene derivatives.

G cluster_reduction Reduction Pathway cluster_hydrolysis Hydrolysis Pathway start This compound amine 3-(Trichloromethoxy)aniline start->amine Reduction (e.g., SnCl2/EtOH) acid m-Nitrobenzoic Acid start->acid Hydrolysis (e.g., H2SO4/H2O) derivatives1 Amides, Sulfonamides, Diazo Compounds, etc. amine->derivatives1 Further Functionalization derivatives2 Esters, Amides, Acid Chlorides, etc. acid->derivatives2 Further Functionalization

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound is a promising intermediate for organic synthesis, offering access to a range of functionalized aromatic compounds. The protocols provided, based on the reactivity of analogous molecules, serve as a strong starting point for researchers in the fields of medicinal chemistry and materials science. Further exploration of the reactivity of the trichloromethoxy group, potentially as a precursor for dichlorocarbene or other reactive species, could unveil even broader applications for this versatile building block. As with all chemical procedures, appropriate safety precautions should be taken when performing these experiments.

Application Notes and Protocols: 1-Nitro-3-(trichloromethoxy)benzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-3-(trichloromethoxy)benzene, also known as 3-nitrobenzotrichloride, is a versatile chemical intermediate with significant potential in the synthesis of a wide range of organic compounds. Its unique structure, featuring a nitro group and a trichloromethyl group on a benzene ring, offers multiple reaction sites for functional group transformation. This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis, with a focus on its role in the preparation of valuable downstream products for the pharmaceutical, agrochemical, and dye industries.

Physicochemical Properties

PropertyValue
CAS Number 709-58-0[1]
Molecular Formula C₇H₄Cl₃NO₂[1]
Molecular Weight 240.47 g/mol [1]
Appearance Oily liquid (typical for related compounds)
Solubility Insoluble in water; soluble in common organic solvents

Applications as a Chemical Intermediate

This compound serves as a key building block for the introduction of a 3-nitrobenzoic acid or a 3-aminobenzoic acid moiety, which are common structural motifs in various biologically active molecules and dyes.

  • Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, and the trichloromethyl group can be hydrolyzed to a carboxylic acid. This makes it a valuable precursor for the synthesis of various pharmaceutical ingredients. The related compound, 3-nitrobenzotrifluoride, is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs and antipsychotic medications, suggesting similar applications for the trichloromethoxy analog.

  • Agrochemicals: A related compound, 1-nitro-3-(1,1-dichloroethyl)benzene, is a precursor to selective herbicides[2]. This indicates the potential of this compound in the development of new agrochemicals.

  • Dye Industry: Nitroaromatic compounds are foundational in the synthesis of azo and other classes of dyes. This intermediate can be converted into amino- and carboxy-functionalized derivatives that serve as key components in dyestuff manufacturing[3].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general method for the nitration of benzotrichlorides as described in the patent literature[3].

Materials:

  • Benzotrichloride

  • Nitrating acid (mixture of nitric acid and sulfuric acid)

  • Ice

  • Methylene chloride

  • Aqueous sodium carbonate solution (10%)

  • Calcium chloride

Procedure:

  • Cool the nitrating acid to a temperature between -10°C and 10°C in a reaction vessel equipped with a stirrer and a thermometer.

  • Slowly add benzotrichloride to the cooled nitrating acid while maintaining the temperature within the specified range.

  • After the addition is complete, continue stirring the mixture for 1-2 hours at the same temperature.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with methylene chloride.

  • Wash the organic layer with a 10% aqueous sodium carbonate solution.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Quantitative Data:

ReactantReagentTemperature (°C)Reaction Time (h)Yield (%)Reference
p-ChlorobenzotrichlorideNitrating Acid5 to 10297.4[3]
2-FluorobenzotrichlorideNitrating AcidRoom Temp.297[3]
4-FluorobenzotrichlorideNitrating Acid-6 to 5388.4[3]
Protocol 2: Hydrolysis to 3-Nitrobenzoic Acid

The trichloromethyl group is readily hydrolyzed to a carboxylic acid. This protocol is adapted from the hydrolysis of related nitro-substituted esters[4].

Materials:

  • This compound

  • Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a round-bottomed flask, mix this compound with an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with an equal volume of water.

  • Slowly pour the cooled solution into concentrated hydrochloric acid with constant stirring to precipitate the 3-nitrobenzoic acid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water.

  • Dry the purified 3-nitrobenzoic acid. A yield of 90-96% can be expected[4].

Visualizations

Synthesis_Pathway Benzotrichloride Benzotrichloride Nitration Nitration (HNO₃, H₂SO₄) Benzotrichloride->Nitration Intermediate This compound Nitration->Intermediate Hydrolysis Hydrolysis (NaOH, H₂O then HCl) Intermediate->Hydrolysis Product1 3-Nitrobenzoic Acid Hydrolysis->Product1 Reduction Reduction (e.g., Fe/HCl) Product1->Reduction Product2 3-Aminobenzoic Acid Reduction->Product2

Caption: Synthetic pathway from Benzotrichloride to key derivatives.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound step1 Functional Group Transformation (e.g., Hydrolysis, Reduction) start->step1 step2 Coupling Reactions step1->step2 library Library of Derivatives step2->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Structure-Activity Relationship (SAR) Studies hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Conceptual workflow for drug development.

References

Application Notes and Protocols for 1-Nitro-3-(trichloromethoxy)benzene in Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the applications of 1-Nitro-3-(trichloromethoxy)benzene in the agrochemical sector has revealed no direct use of this specific compound as an active ingredient in fungicides, herbicides, or insecticides. The available scientific literature and patent databases do not contain information on its efficacy, mode of action, or field trial data in an agricultural context.

However, research has identified related compounds, particularly its analogue 1-Nitro-3-(trifluoromethoxy)benzene , as a key intermediate in the synthesis of agrochemicals. This document will, therefore, focus on the applications of this closely related compound, providing insights into its role in the development of new crop protection agents. Additionally, a structurally similar compound with documented herbicidal activity, 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene , will be discussed.

1-Nitro-3-(trifluoromethoxy)benzene: An Intermediate in Agrochemical Synthesis

1-Nitro-3-(trifluoromethoxy)benzene is primarily utilized as a building block in the synthesis of more complex molecules with desired biological activities for agricultural applications. Its chemical structure, featuring a nitro group and a trifluoromethoxy group, makes it a versatile precursor for creating novel herbicides and pesticides.

One product description explicitly states that this compound finds applications in agrochemical research for the synthesis of herbicides and pesticides, leveraging its unique chemical properties to enhance the efficacy of the final products. The 3-(trifluoromethoxy)aniline core, derived from 1-Nitro-3-(trifluoromethoxy)benzene, is a key component in the synthesis of these biologically active molecules.

Experimental Protocols: Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene

The synthesis of 1-Nitro-3-(trifluoromethoxy)benzene is a critical first step for its use as an agrochemical intermediate. A common method involves the nitration of 3-(trifluoromethoxy)benzene.

Protocol: Nitration of 3-(trifluoromethoxy)benzene

Materials:

  • 3-(trifluoromethoxy)benzene

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Dichloromethane

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a flask equipped with a magnetic stirrer, cool a mixture of sulfuric acid and nitric acid in an ice bath.

  • Slowly add 3-(trifluoromethoxy)benzene to the cooled acid mixture while stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring for 2-3 hours at room temperature to allow the reaction to go to completion.

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude 1-Nitro-3-(trifluoromethoxy)benzene.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 3-(trifluoromethoxy)benzene 3-(trifluoromethoxy)benzene Nitration Nitration 3-(trifluoromethoxy)benzene->Nitration HNO3_H2SO4 Nitrating Mixture (HNO3 + H2SO4) HNO3_H2SO4->Nitration 1-Nitro-3-(trifluoromethoxy)benzene 1-Nitro-3-(trifluoromethoxy)benzene Nitration->1-Nitro-3-(trifluoromethoxy)benzene

Caption: Synthetic pathway for 1-Nitro-3-(trifluoromethoxy)benzene.

1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene: A Selective Herbicide

While distinct from the requested compound, 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene is a related molecule with documented utility as a selective herbicide. A patent describes its effectiveness in controlling monocotyledonous plants.[1]

Experimental Protocols: Synthesis of 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene

The synthesis of this herbicide is detailed in the patent literature and involves a Friedel-Crafts reaction followed by dehydrohalogenation.[1]

Protocol: Synthesis via Friedel-Crafts Reaction

Materials:

  • 1-nitro-3-(1,1-dichloroethyl)benzene

  • 1,1-dichloroethylene

  • Aluminum chloride (or another Friedel-Crafts catalyst)

  • Reaction vessel with stirrer and cooling capabilities

Procedure:

  • Charge the reaction vessel with 1-nitro-3-(1,1-dichloroethyl)benzene and the Friedel-Crafts catalyst.

  • Cool the mixture and slowly add 1,1-dichloroethylene.

  • Allow the reaction to proceed at a controlled temperature.

  • Upon completion, the intermediate product, 1-nitro-3-(1-methyl-1,3,3,3-tetrachloropropyl)benzene, is formed.

  • This intermediate can then be dehydrohalogenated to yield the final herbicidal compound, 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene.

Visualization of the Experimental Workflow

Herbicide_Synthesis_Workflow Start Start Reactants 1-nitro-3-(1,1-dichloroethyl)benzene + 1,1-dichloroethylene + AlCl3 Start->Reactants Friedel_Crafts Friedel-Crafts Reaction Reactants->Friedel_Crafts Intermediate 1-nitro-3-(1-methyl-1,3,3,3-tetrachloropropyl)benzene Friedel_Crafts->Intermediate Dehydrohalogenation Dehydrohalogenation Intermediate->Dehydrohalogenation Product 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene Dehydrohalogenation->Product End End Product->End

Caption: Workflow for the synthesis of a herbicidal compound.

Conclusion

References

Application Notes and Protocols for Analogues of 1-Nitro-3-(trichloromethoxy)benzene in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Initial searches for "1-Nitro-3-(trichloromethoxy)benzene" did not yield specific results in the context of pharmaceutical research, suggesting that this compound is not widely studied or readily available. This document instead focuses on two closely related and researched analogues: 1-Nitro-3-(trichloromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene . The information presented herein pertains to these analogues and should be interpreted as such.

1-Nitro-3-(trichloromethyl)benzene

Chemical Structure:

Application Notes:

1-Nitro-3-(trichloromethyl)benzene serves as a chemical intermediate in organic synthesis. While specific applications in pharmaceutical research are not extensively documented in publicly available literature, its structural features suggest potential as a building block for the synthesis of more complex molecules. The presence of a nitro group and a trichloromethyl group offers multiple reaction sites for chemical modification.

Experimental Protocols:

  • General Nitration Protocol:

    • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.

    • Slowly add benzotrichloride to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data:

PropertyValueReference
Molecular Formula C₇H₄Cl₃NO₂
Molecular Weight 240.47 g/mol
CAS Number 709-58-0
Appearance Not specified in available literature
Solubility Not specified in available literature

1-Nitro-3-(trifluoromethoxy)benzene

Chemical Structure:

Application Notes:

1-Nitro-3-(trifluoromethoxy)benzene is a valuable building block in pharmaceutical and agrochemical research.[1] The trifluoromethoxy group can enhance metabolic stability and cell permeability of drug candidates. Derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties.[2] The nitro group can be reduced to an amine, providing a key functional group for further derivatization in drug discovery programs.[2]

Experimental Protocols:

  • Synthesis via Nitration of Trifluoromethoxybenzene: [3]

    • Add trifluoromethoxybenzene to a cooled (0 °C) mixture of concentrated nitric acid and sulfuric acid.

    • Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours) to allow for the nitration to proceed.

    • Carefully pour the reaction mixture into ice water to precipitate the product.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 1-Nitro-3-(trifluoromethoxy)benzene.

  • Reduction of the Nitro Group to an Amine: [2]

    • Dissolve 1-Nitro-3-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for example, 10% Palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the catalyst and concentrate the filtrate under reduced pressure to yield 3-(trifluoromethoxy)aniline.

  • In Vitro Cytotoxicity Assay (General Protocol for Nitroaromatic Compounds):

    • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture media and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

    • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data:

PropertyValueReference
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
CAS Number 2995-45-1
Appearance Pale yellow liquid[2]
Boiling Point 240-242 °C[1]
Density 1.391 g/mL at 25 °C[1]

Visualizations (Graphviz DOT Language)

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_development Preclinical Development start Starting Material (e.g., Trifluoromethoxybenzene) nitration Nitration start->nitration nitro_compound 1-Nitro-3-(trifluoromethoxy)benzene nitration->nitro_compound reduction Nitro Reduction nitro_compound->reduction amine 3-(trifluoromethoxy)aniline reduction->amine derivatization Further Derivatization amine->derivatization library Compound Library derivatization->library in_vitro In Vitro Assays (e.g., Cytotoxicity) library->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: General workflow for the synthesis and screening of pharmaceutical compounds from a nitroaromatic precursor.

signaling_pathway cluster_cell Cancer Cell cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) prodrug_normoxia Nitroaromatic Prodrug (Inactive) no_activation No Activation prodrug_normoxia->no_activation prodrug_hypoxia Nitroaromatic Prodrug (Inactive) reductases Nitroreductases prodrug_hypoxia->reductases reactive_intermediate Reactive Intermediate reductases->reactive_intermediate dna_damage DNA Damage reactive_intermediate->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of action for nitroaromatic compounds as hypoxia-activated prodrugs in cancer therapy.

References

Application Notes and Protocols for the Synthesis of Derivatives from 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-Nitro-3-(trichloromethoxy)benzene is a unique aromatic compound that holds potential as a versatile intermediate in the synthesis of a wide range of derivatives for applications in medicinal chemistry, agrochemicals, and materials science. Its synthetic utility is derived from the presence of three distinct reactive sites: the nitro group, the trichloromethoxy group, and the aromatic ring. The strong electron-withdrawing nature of both the nitro and trichloromethoxy groups significantly influences the reactivity of the benzene ring, making it a valuable scaffold for further chemical modifications.[1]

The nitro group can be readily reduced to an aniline, which is a cornerstone of many synthetic pathways, enabling the introduction of a vast array of functionalities through diazotization and subsequent reactions, or through amide and sulfonamide bond formation. The resulting anilines are key precursors for many pharmaceutical and dye compounds.[2][3][4][5]

The trichloromethoxy group is a key functional moiety that can undergo several transformations. It can be converted to the more stable and often more desirable trifluoromethoxy group, a common substituent in modern pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity.[6][7][8] Additionally, this group can be hydrolyzed under certain conditions to yield a phenolic hydroxyl group, opening another avenue for derivatization.

The aromatic ring is activated for certain reactions and deactivated for others. The combined electron-withdrawing effects of the nitro and trichloromethoxy groups make the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution if a suitable leaving group is present.[9][10] Conversely, for electrophilic aromatic substitution, both groups are meta-directing, which allows for regioselective introduction of other substituents onto the ring.[11][12]

These application notes provide detailed protocols for the synthesis of key derivatives of this compound, offering a roadmap for its utilization in research and development.

Proposed Synthetic Pathways

The derivatization of this compound can be strategically approached by targeting its primary functional groups. The following diagram illustrates the key potential synthetic transformations.

Synthesis_Pathways cluster_nitro Nitro Group Reduction cluster_ccl3o Trichloromethoxy Group Transformation cluster_ring Aromatic Ring Substitution This compound This compound 3-(Trichloromethoxy)aniline 3-(Trichloromethoxy)aniline This compound->3-(Trichloromethoxy)aniline Reduction (e.g., SnCl2, H2/Pd) 1-Nitro-3-(trifluoromethoxy)benzene 1-Nitro-3-(trifluoromethoxy)benzene This compound->1-Nitro-3-(trifluoromethoxy)benzene Fluorination (e.g., SbF3/SbCl5) 3-Nitrophenol 3-Nitrophenol This compound->3-Nitrophenol Hydrolysis Halogenated Derivative Halogenated Derivative This compound->Halogenated Derivative Electrophilic Aromatic Substitution (e.g., Br2/FeBr3)

Caption: Key synthetic pathways for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(Trichloromethoxy)aniline via Nitro Group Reduction

This protocol describes the selective reduction of the nitro group to an amine, yielding a key building block for further synthesis. Tin(II) chloride is a suitable reagent for this transformation as it is effective and generally does not affect haloalkane moieties.[5][13]

Workflow:

Reduction_Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_sncl2 Add SnCl2·2H2O in conc. HCl dissolve->add_sncl2 reflux Reflux the mixture add_sncl2->reflux cool Cool to room temperature reflux->cool basify Basify with aq. NaOH cool->basify extract Extract with Ethyl Acetate basify->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the reduction of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of substrate).

  • Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated hydrochloric acid (5 mL per gram of SnCl₂·2H₂O). Add this solution dropwise to the stirred solution of the nitro compound.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture by slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is >10. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ReactantMolar Eq.Reagents & ConditionsExpected Product
This compound1.0SnCl₂·2H₂O (4.0 eq), conc. HCl, Ethanol, Reflux, 2-4h3-(Trichloromethoxy)aniline
This compound1.0H₂ (1 atm), 10% Pd/C, Ethanol, RT, 4-8h3-(Trichloromethoxy)aniline
Protocol 2: Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene via Fluorination

This protocol outlines the conversion of the trichloromethoxy group to a trifluoromethoxy group using a chlorine-fluorine exchange reaction, commonly known as the Swarts reaction.[6]

Methodology:

  • Reaction Setup: In a Hastelloy or other suitable pressure-resistant reactor, place this compound (1.0 eq) and antimony trifluoride (SbF₃) (2.0-3.0 eq).

  • Catalyst Addition: Add a catalytic amount of antimony pentachloride (SbCl₅) (0.1 eq).

  • Reaction: Seal the reactor and heat it to 140-160 °C for 4-8 hours with vigorous stirring. The reaction should be carried out in a well-ventilated fume hood due to the corrosive nature of the reagents.

  • Work-up: After cooling the reactor to room temperature, carefully quench the reaction mixture by pouring it onto ice.

  • Extraction: Extract the mixture with a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer sequentially with water, a dilute aqueous solution of HCl, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by distillation or column chromatography.

ReactantMolar Eq.Reagents & ConditionsExpected Product
This compound1.0SbF₃ (2.5 eq), SbCl₅ (cat.), 140-160 °C, 4-8h1-Nitro-3-(trifluoromethoxy)benzene
This compound1.0Anhydrous HF, CCl₄, 100-150 °C, Autogenous pressure1-Nitro-3-(trifluoromethoxy)benzene[8][14]
Protocol 3: Synthesis of Halogenated Derivatives via Electrophilic Aromatic Substitution

This protocol describes the regioselective bromination of the aromatic ring. Both the nitro and trichloromethoxy groups are deactivating and meta-directing.[11][12] Therefore, electrophilic substitution is expected to occur primarily at the C5 position, which is meta to both substituents.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 eq).

  • Reagent Addition: Cool the mixture in an ice bath and add a solution of bromine (Br₂) (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield 1-Bromo-5-nitro-3-(trichloromethoxy)benzene.

ReactantMolar Eq.Reagents & ConditionsExpected Product
This compound1.0Br₂ (1.1 eq), FeBr₃ (cat.), CH₂Cl₂, RT, 12-24h1-Bromo-5-nitro-3-(trichloromethoxy)benzene
This compound1.0Fuming H₂SO₄, HNO₃, 0 °C to RT, 2-6h1,5-Dinitro-3-(trichloromethoxy)benzene

Conclusion

While direct literature on the synthesis of derivatives from this compound is limited, its chemical structure suggests a rich potential for derivatization. The protocols provided herein are based on well-established transformations of analogous compounds and offer a solid foundation for exploring the synthetic utility of this molecule. The ability to selectively modify the nitro group, the trichloromethoxy group, or the aromatic ring makes it a promising starting material for the synthesis of novel compounds with potential applications in various fields of chemical and pharmaceutical research. Further investigation into the reactivity of this compound is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols: 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the known reaction conditions for the synthesis and potential applications of 1-Nitro-3-(trichloromethoxy)benzene (CAS No. 709-58-0). Due to the limited publicly available information on this specific compound, this document also includes information on analogous compounds and general reaction classes to provide a broader context for its potential reactivity and use.

Chemical Properties and Identifiers

PropertyValueSource
IUPAC Name 1-nitro-3-(trichloromethyl)benzene[1]
Synonyms 3-nitrobenzotrichloride[1]
CAS Number 709-58-0[1][2]
Molecular Formula C₇H₄Cl₃NO₂[1][2]
Molecular Weight 240.47 g/mol
Computed XLogP3 3.4[1]

Synthesis Protocols

Currently, one specific method for the synthesis of this compound has been documented in the scientific literature. Additionally, a general method for the nitration of benzotrichlorides has been described in the patent literature, which could be adapted for this compound.

Protocol 1: Synthesis via Friedel-Crafts-type Reaction

This protocol is based on the work of Goh, et al. and describes the synthesis of this compound with a reported yield of 58%.

Reaction Scheme:

G Synthesis of this compound reactant1 Starting Material A catalyst Aluminum (III) chloride reactant1->catalyst Reacts with reactant2 Starting Material B reactant2->catalyst in the presence of product This compound catalyst->product to yield solvent Benzene-d6 / Chlorobenzene solvent->catalyst Solvent System

A possible synthetic route for this compound.

Experimental Details:

ParameterValue
Catalyst Aluminum (III) chloride
Solvent Benzene-d6; Chlorobenzene
Temperature 80 °C
Reaction Time 90 hours
Yield 58%

Detailed Protocol:

To be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

  • To a solution of the starting materials in a mixture of benzene-d6 and chlorobenzene, add aluminum (III) chloride.

  • Heat the reaction mixture to 80°C.

  • Maintain the temperature and stir the reaction for 90 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis by Nitration of Benzotrichloride (General Method)

This protocol is a general procedure based on a patent for the manufacture of nitrobenzotrichlorides and may require optimization for the specific synthesis of the 3-nitro isomer.[3]

Reaction Scheme:

G Nitration of Benzotrichloride start Benzotrichloride reagent Nitrating Acid (Nitric Acid + Sulfuric Acid) start->reagent Reacts with product Nitrobenzotrichloride isomers reagent->product to yield separation Isomer Separation product->separation Requires final_product This compound separation->final_product to isolate

A general pathway for the synthesis of nitrobenzotrichlorides.

Experimental Details:

ParameterGeneral Conditions
Nitrating Agent Mixture of nitric acid and sulfuric acid
Water Content 5-15% by weight of sulfuric acid
Temperature Controlled, specific range not provided
Addition Benzotrichloride added to acid or vice versa

Detailed Protocol (General Guidance):

To be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

  • Prepare the nitrating acid by carefully adding nitric acid to sulfuric acid while cooling in an ice bath. The water content of the final mixture should be between 5-15% by weight of the sulfuric acid.[3]

  • In a separate reaction vessel, place the benzotrichloride.

  • Slowly add the nitrating acid to the benzotrichloride with vigorous stirring, while maintaining a controlled temperature (cooling may be necessary). Alternatively, the benzotrichloride can be added to the nitrating acid.[3]

  • After the addition is complete, continue to stir the mixture for a specified time to ensure the reaction goes to completion.

  • Monitor the reaction by a suitable analytical method.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of nitrobenzotrichloride isomers will require separation, likely through fractional distillation or column chromatography, to isolate the desired this compound.

Potential Applications

Based on the patent literature for the class of nitrobenzotrichlorides, a primary application of this compound is as an intermediate in the synthesis of dyestuffs.[3] The trichloromethoxy group can be hydrolyzed to a carboxylic acid chloride, which can then be reacted with amino groups on dye molecules to form stable amide bonds.[3]

Biological Activity

There is currently no available information in the searched scientific literature to suggest that this compound is involved in any biological signaling pathways or has direct applications in drug development. Its utility appears to be as a chemical intermediate in organic synthesis.

Safety Information

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are based on limited available literature and may require optimization. All chemical reactions should be carried out by trained professionals with appropriate safety precautions in place.

References

Application Notes and Protocols for the Analytical Characterization of 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed starting protocols for the analytical characterization of 1-Nitro-3-(trichloromethoxy)benzene. Due to the limited availability of specific validated methods for this compound in scientific literature, the methodologies presented herein are based on established analytical techniques for structurally related nitroaromatic and halogenated organic compounds. These protocols serve as a robust starting point for method development and validation. The primary analytical techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and High-Performance Liquid Chromatography (HPLC) with UV detection for quantification. Additionally, this note provides guidance on structural elucidation using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

This compound is an aromatic organic compound featuring a nitro group and a trichloromethoxy group as substituents on a benzene ring. Accurate and reliable analytical methods are crucial for its detection, quantification, and structural confirmation in various matrices, including reaction mixtures, environmental samples, and pharmaceutical preparations. The methods outlined below are designed to provide the selectivity and sensitivity required for rigorous scientific investigation.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and other components in a sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and structural information. The protocol below is a suggested starting point for analyzing nitroaromatic compounds.[1][2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a high-purity solvent such as ethyl acetate, dichloromethane, or hexane:acetone (1:1).[3] Dilute to a final concentration within the expected linear range of the instrument (e.g., 0.1 - 10 µg/mL).[4]

  • Injection: Inject 1 µL of the prepared sample into the GC system.

  • Chromatographic Separation: Perform separation using the parameters outlined in Table 1.

  • Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for enhanced sensitivity when quantifying the target analyte.

Data Presentation: GC-MS Parameters

ParameterRecommended Starting Condition
GC System Agilent 7890B GC or equivalent
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injector Split/Splitless, 250°C, Splitless mode
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole Temp 150°C
Acquisition Mode Full Scan (m/z 50-400) and/or SIM
Expected Analytes Based on the structure, key fragment ions for this compound should be monitored.
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of nitroaromatic compounds.[1] The following reverse-phase HPLC (RP-HPLC) method is adapted from a protocol for the parent compound, Benzene, (trichloromethoxy)-[6], and is suitable for purity analysis and quantification.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile). Dilute to a concentration within the calibration range (e.g., 1 - 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the prepared sample onto the HPLC column.

  • Chromatographic Separation: Elute the sample using the gradient conditions specified in Table 2.

  • UV Detection: Monitor the column effluent at a wavelength that provides maximum absorbance for the nitroaromatic chromophore.

Data Presentation: HPLC-UV Parameters

ParameterRecommended Starting Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 stationary phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (for MS compatibility) or Acetonitrile[6]
Gradient 0-2 min: 40% B, 2-15 min: 40% to 95% B, 15-18 min: 95% B, 18-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm (or scan for λmax)

Spectroscopic Methods for Structural Characterization

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Protocol: Sample Preparation for Spectroscopy

  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

  • IR Spectroscopy: Analyze the neat compound if it is a liquid using a KBr plate, or prepare a KBr pellet if it is a solid.

Data Presentation: Expected Spectroscopic Data

The following table summarizes the key spectral features expected for this compound based on its chemical structure and data from analogous compounds.[7]

TechniqueFeatureExpected Observation
¹H NMR Aromatic Protons4 protons in the aromatic region (~7.5-8.5 ppm). Splitting patterns (doublets, triplets, and doublet of doublets) consistent with a 1,3-disubstituted benzene ring. Chemical shifts will be downfield due to the electron-withdrawing effects of the -NO₂ and -OCCl₃ groups.
¹³C NMR Aromatic Carbons6 distinct signals for the benzene ring carbons. The carbons directly attached to the -NO₂ and -OCCl₃ groups will be significantly deshielded (shifted downfield).
-OCCl₃ Carbon1 signal for the trichloromethoxy carbon, expected at a characteristic chemical shift.
IR Spectroscopy Nitro GroupStrong, characteristic asymmetric (νas) and symmetric (νs) stretching vibrations. νas: ~1500-1570 cm⁻¹, νs: ~1300-1370 cm⁻¹.[7]
C-O-C EtherC-O stretching vibration, typically in the 1100-1300 cm⁻¹ region.[7]
C-Cl BondsC-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ region.
Mass Spec. (EI) Molecular Ion (M⁺)A peak corresponding to the molecular weight of the compound (C₇H₄Cl₃NO₃), exhibiting a characteristic isotopic pattern due to the presence of three chlorine atoms.

Visualized Workflows and Logic

The following diagrams illustrate the proposed experimental workflows and the logical approach to the analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with Sample dissolve Dissolve in Appropriate Solvent start->dissolve dilute Dilute to Working Concentration (e.g., 1 ug/mL) dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Separate on DB-5ms Column (Temperature Program) inject->separate ionize Ionize via EI (70 eV) separate->ionize detect Detect Ions (Full Scan / SIM) ionize->detect process Process Chromatogram and Mass Spectra detect->process identify Identify by Retention Time & Mass Spectrum process->identify quantify Quantify using Calibration Curve process->quantify report Final Report identify->report quantify->report

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start with Sample dissolve Dissolve in Mobile Phase or Acetonitrile start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect by UV Absorbance (e.g., 254 nm) separate->detect process Process Chromatogram detect->process identify Identify by Retention Time process->identify quantify Quantify using External Standard Calibration process->quantify report Final Report (Purity / Concentration) identify->report quantify->report

Caption: Workflow for HPLC-UV analysis of this compound.

Logic_Diagram cluster_main Overall Analytical Strategy Goal Characterize This compound Struct_ID Structural Identification Goal->Struct_ID Quant Quantification & Purity Goal->Quant MS Mass Spectrometry (Molecular Weight, Fragmentation) Struct_ID->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Struct_ID->NMR IR IR Spectroscopy (Functional Groups) Struct_ID->IR HPLC HPLC-UV Quant->HPLC GCMS GC-MS (SIM) Quant->GCMS Result Confirmed Structure & Accurate Quantity MS->Result NMR->Result IR->Result HPLC->Result GCMS->Result

Caption: Logical approach for the comprehensive analysis of the target compound.

References

Application Notes and Protocols for 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Nitro-3-(trichloromethoxy)benzene is an aromatic compound containing both a nitro group and a trichloromethoxy group. The nitro group is strongly electron-withdrawing, which can influence the reactivity of the benzene ring.[1] Aromatic nitro compounds are a significant class of industrial chemicals used in the synthesis of various products, including dyes and pesticides.[1] However, they are often toxic, mutagenic, and can be carcinogenic.[1] The trichloromethoxy group also has electron-withdrawing properties and can affect the molecule's reactivity. The chlorine atoms in a trichloromethyl group can act as electrophilic leaving groups, which may open up specific synthetic pathways.[2]

Due to the presence of the nitro group, this compound is expected to have hazardous properties, including potential thermal instability and toxicity.[3][4] Therefore, stringent safety precautions are necessary during its handling and storage.

Quantitative Data

Specific quantitative data for this compound is not available in the public domain. The following table provides an estimation of its properties based on analogous compounds like nitrobenzene.

PropertyEstimated Value/InformationBasis of Estimation
Molecular Formula C₇H₄Cl₃NO₃-
Appearance Likely a pale yellow to brown oily liquid or solidBased on nitrobenzene, which is a pale yellow oily liquid.[5][6]
Odor Potentially an almond-like or pungent odorNitrobenzene has an almond-like odor.[5][6]
Solubility Very slightly soluble in water; soluble in organic solventsNitrobenzene is very slightly soluble in water.[5]
Thermal Stability Decomposes at elevated temperatures.[3][4]Nitroaromatic compounds can decompose exothermically at high temperatures.[3][4][7] Impurities can lower the decomposition temperature.[3][4]
Toxicity Expected to be toxic by inhalation, ingestion, and skin absorption.[5]Nitroaromatic compounds are generally toxic and can be absorbed through the skin.[1][8] Prolonged exposure to nitrobenzene can cause serious health effects.[6]

Experimental Protocols

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Risk Assessment: Before any work begins, a thorough risk assessment must be conducted, considering the potential hazards of the compound and the specific experimental procedure.

  • Personal Protective Equipment (PPE):

    • Wear a chemical-resistant lab coat, nitrile or neoprene gloves, and chemical splash goggles.[9]

    • If there is a risk of splashing, a face shield should be worn in addition to goggles.

    • Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Dispensing and Weighing:

    • Handle the compound in a well-ventilated area, preferably within a fume hood.

    • Use a dedicated spatula and weighing vessel.

    • Avoid generating dust or aerosols.

  • Running Reactions:

    • Set up reactions in a clean and organized fume hood.

    • Ensure that all glassware is free of contaminants, as impurities can lower the thermal stability of nitro compounds.[3][4]

    • Use a secondary container for the reaction vessel.

    • Monitor the reaction temperature carefully, as nitration reactions can be highly exothermic.[6]

  • Post-Reaction Work-up:

    • Quench the reaction carefully, following a pre-approved procedure.

    • Handle all waste as hazardous.

  • Decontamination:

    • Clean all contaminated surfaces with an appropriate solvent.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[8]

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[10] The label should include the chemical name, hazard symbols, and date of receipt.

  • Location:

    • Store in a cool, dry, and well-ventilated area.[9][10]

    • Keep away from heat, sparks, and open flames.[9][10]

    • Store in a locked cabinet or an area accessible only to authorized personnel.

  • Incompatible Materials:

    • Store separately from strong oxidizing agents, reducing agents, strong bases, and acids.[9][11]

    • Avoid contact with metals, especially in powdered form.[12]

    • Do not store with flammable materials.

  • Inspection: Regularly inspect the container for any signs of leakage or degradation.

Visualizations

Handling_Workflow A 1. Risk Assessment B 2. Don Personal Protective Equipment (PPE) A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Weigh/Dispense Compound C->D E 5. Set up and Run Reaction D->E F 6. Reaction Work-up and Quenching E->F G 7. Waste Disposal F->G H 8. Decontaminate Work Area and PPE G->H I 9. Personal Decontamination H->I

Caption: General workflow for handling this compound.

Storage_Decision_Tree A Is the compound properly labeled? B Label the container with chemical name and hazards A->B No C Is a cool, dry, well-ventilated area available? A->C Yes B->C D Find a suitable storage location C->D No E Are incompatible materials present? C->E Yes D->E F Segregate from incompatible materials E->F Yes G Store in a designated, secure location E->G No F->G H Periodic Inspection G->H

Caption: Decision tree for the proper storage of this compound.

Potential_Hazards A This compound B Thermal Decomposition A->B C Reaction with Incompatible Materials A->C D Toxic Exposure A->D E Hazardous Byproducts (e.g., NOx, HCl) B->E F Fire or Explosion C->F G Health Effects (e.g., skin absorption, inhalation) D->G

Caption: Potential hazards associated with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Nitro-3-(trichloromethoxy)benzene, a key intermediate in various industrial applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield Insufficiently strong nitrating conditions: The trichloromethoxy group is deactivating, requiring forceful conditions for nitration.- Increase the concentration of sulfuric acid in the nitrating mixture to generate a higher concentration of the nitronium ion (NO₂⁺). - Gradually and carefully increase the reaction temperature. Monitor the reaction closely for signs of decomposition. - Increase the reaction time to allow for complete conversion.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.- Cautiously raise the temperature in increments of 5-10°C, while monitoring the reaction progress by TLC or GC. A temperature range of 10°C to 40°C has been reported for similar compounds[1].
Premature quenching of the reaction: Adding the reaction mixture to ice/water too early.- Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC-MS) before quenching.
Formation of Multiple Products (Isomers) Incorrect directing effect prediction: While the trichloromethoxy group is primarily meta-directing, some ortho and para isomers may form.- The trichloromethoxy group is an electron-withdrawing group, which directs the incoming nitro group to the meta position. However, minor amounts of ortho and para isomers can occur. - Purification by recrystallization or column chromatography will be necessary to isolate the desired meta isomer.
Dark-colored Reaction Mixture or Product (Tar Formation) Reaction temperature is too high: Excessive heat can lead to oxidative side reactions and decomposition of the starting material or product.- Maintain a controlled temperature throughout the addition of the nitrating mixture and the reaction period. Use an ice bath to manage exotherms. - Ensure efficient stirring to prevent localized overheating.
Presence of impurities in the starting material: Impurities can lead to side reactions and coloration.- Use purified 3-(trichloromethoxy)benzene as the starting material.
Product is an Oil and Does Not Solidify Presence of impurities: Isomeric byproducts or residual starting material can lower the melting point and prevent crystallization.- Attempt purification by vacuum distillation. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Difficulty in Isolating the Product Product is soluble in the aqueous workup phase: This can lead to loss of product during extraction.- Ensure the aqueous phase is saturated with a salt like sodium chloride before extraction to decrease the solubility of the organic product. - Use a suitable organic solvent for extraction, such as dichloromethane or diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of sulfuric acid to nitric acid for this synthesis?

A1: For deactivated aromatic compounds like 3-(trichloromethoxy)benzene, a higher proportion of sulfuric acid is generally required to generate a sufficient concentration of the nitronium ion electrophile. While the optimal ratio should be determined empirically, a starting point could be a 2:1 to 3:1 molar ratio of sulfuric acid to nitric acid.

Q2: What are the expected side products in this reaction?

A2: The primary side products are typically the ortho- and para-isomers of this compound. Dinitrated products can also form if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). Over-oxidation can lead to the formation of tarry byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system such as hexane/ethyl acetate would be suitable. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q4: What is a suitable method for purifying the final product?

A4: The crude product can be purified by recrystallization or vacuum distillation. A patent for a similar compound suggests that purification can be achieved by crystallization[2]. Common solvents for recrystallization of nitro-aromatic compounds include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the solubility of the product and impurities.

Quantitative Data on Nitration of Substituted Benzotrichlorides

The following table summarizes reaction conditions and yields for the nitration of benzotrichloride derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialNitrating Agent/ConditionsTemperature (°C)Reaction TimeYield (%)Reference
o-chlorobenzotrichlorideAnhydrous nitrosulfuric acid (30% HNO₃) in CCl₄Room temp, then 40°C4 hours98.7US3182091A
p-chlorobenzotrichlorideAnhydrous nitrating acid (30% HNO₃)5-10°C, then room temp2 hours80.7US3182091A
m-chlorobenzotrichlorideAnhydrous nitrating acid (30% HNO₃)5-10°CNot specifiedNot specifiedUS3182091A
BenzotrichlorideAnhydrous nitrating acid (30% HNO₃)5-6°C2 hours90.5US3182091A
3-(Trichloromethyl)benzeneAluminum (III) chloride, in benzene-d6/chlorobenzene80°C90 hours58[3]

Experimental Protocols

General Protocol for the Nitration of 3-(trichloromethoxy)benzene

This protocol is adapted from a general procedure for the nitration of benzotrichlorides[1].

Materials:

  • 3-(trichloromethoxy)benzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Carbonate solution (10%)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

  • Reaction: To a separate flask containing 3-(trichloromethoxy)benzene, slowly add the prepared nitrating mixture dropwise while maintaining the reaction temperature between 10°C and 30°C using an ice bath.

  • Monitoring: After the addition is complete, continue stirring the mixture at room temperature and monitor the reaction's progress using TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer with water, followed by a 10% sodium carbonate solution to neutralize any remaining acid, and then again with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.

Visualizations

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield? check_temp Check Reaction Temperature start->check_temp check_acid Check Acid Ratio start->check_acid check_time Check Reaction Time start->check_time increase_temp Increase Temperature Cautiously check_temp->increase_temp increase_h2so4 Increase H2SO4 Ratio check_acid->increase_h2so4 increase_time Increase Reaction Time check_time->increase_time purify Purification Issues? increase_temp->purify increase_h2so4->purify increase_time->purify recrystallize Recrystallize from Ethanol purify->recrystallize Solid distill Vacuum Distillation purify->distill Oil

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the synthesis of 1-Nitro-3-(trichloromethoxy)benzene and related compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has a persistent yellow to brownish color. What is the likely cause?

A1: The yellow or brownish color is often indicative of the presence of unreacted 3-nitrophenol or its corresponding phenoxide salt. 3-Nitrophenol itself is a colored compound, and its presence suggests incomplete reaction.[1][2][3]

Troubleshooting:

  • Ensure complete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). The spot corresponding to 3-nitrophenol should disappear over time.

  • Check reagent quality: The phosgenating agent (e.g., triphosgene) should be pure and dry. Moisture can decompose the reagent and hinder the reaction.

  • Base selection: If a base is used to deprotonate the phenol, ensure it is added slowly and at the correct stoichiometric amount to avoid side reactions.

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the potential byproducts?

A2: The formation of multiple products can be attributed to several side reactions. The most common byproducts include:

  • Bis(3-nitrophenyl) carbonate: This can form if the intermediate 3-nitrophenyl chloroformate reacts with another molecule of 3-nitrophenol.

  • Unreacted 3-nitrophenol: As mentioned in Q1, this indicates an incomplete reaction.

  • Products of phosgene decomposition: Depending on the reaction conditions, decomposition of the phosgenating agent can lead to various chlorinated byproducts.

Troubleshooting:

  • Control stoichiometry: Use a slight excess of the phosgenating agent to ensure complete conversion of the 3-nitrophenol.

  • Temperature control: Maintain the recommended reaction temperature. Phosgenation reactions can be exothermic, and poor temperature control can lead to side reactions.[4]

  • Purification: Utilize column chromatography to separate the desired product from the byproducts.

Q3: The yield of my reaction is consistently low. What factors could be contributing to this?

A3: Low yields can result from a combination of factors:

  • Incomplete reaction: As discussed previously, ensure the reaction goes to completion.

  • Product degradation: The trichloromethoxy group can be sensitive to hydrolysis, especially under basic or acidic conditions during workup.

  • Mechanical losses: Ensure efficient extraction and purification steps to minimize loss of product.

  • Side reactions: The formation of byproducts, as mentioned in Q2, will inherently lower the yield of the desired product.

Troubleshooting:

  • Anhydrous conditions: Ensure all glassware is oven-dried and reagents are anhydrous, as moisture can lead to unwanted side reactions.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.

  • Workup conditions: Use neutral or mildly acidic conditions during the aqueous workup to avoid hydrolysis of the product.

Q4: If an alternative synthesis route involving nitration of 3-(trichloromethoxy)benzene is used, what are the expected side reactions?

A4: The direct nitration of an aromatic ring can lead to the formation of regioisomers. The trichloromethoxy group is expected to be a meta-director, similar to a trifluoromethyl group. However, small amounts of ortho- and para-isomers may still be formed.[5][6]

Troubleshooting for Nitration Route:

  • Reaction conditions: The ratio of nitric acid to sulfuric acid and the reaction temperature are critical for controlling the degree of nitration and minimizing the formation of dinitro- or other byproducts.[6]

  • Purification: Isomeric products can often be separated by careful column chromatography or recrystallization.

Quantitative Data Summary

Due to the lack of specific data for this compound, this table summarizes general conditions and potential issues for the key reaction types involved in its probable synthesis.

ParameterPhosgenation of 3-NitrophenolNitration of Trichloromethoxybenzene
Typical Reagents 3-Nitrophenol, Triphosgene, Base (e.g., Pyridine, Triethylamine)Trichloromethoxybenzene, Nitric Acid, Sulfuric Acid
Common Solvents Dichloromethane, Toluene, TetrahydrofuranSulfuric Acid (as solvent and catalyst)
Temperature Range 0 °C to reflux0 °C to 100 °C
Potential Byproducts Bis(3-nitrophenyl) carbonate, unreacted starting materialOrtho- and para-isomers, dinitrated products
Key Challenges Moisture sensitivity, handling of toxic reagents, potential for carbonate formationControl of regioselectivity, potential for over-nitration, strongly acidic conditions

Experimental Protocols

Proposed Synthesis of this compound via Phosgenation

Disclaimer: This is a hypothetical protocol based on similar chemical transformations and should be adapted and optimized with appropriate safety precautions.

Materials:

  • 3-Nitrophenol

  • Triphosgene

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrophenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.1 eq) to the solution with stirring.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Visualizations

Synthesis_Side_Reactions 3-Nitrophenol 3-Nitrophenol Unreacted_Phenol Unreacted 3-Nitrophenol Phosgene Phosgene (from Triphosgene) Intermediate_Chloroformate Intermediate_Chloroformate Phosgene->Intermediate_Chloroformate Side_Product_Carbonate Bis(3-nitrophenyl) carbonate This compound This compound Intermediate_Chloroformate->this compound + Cl- source

Caption: Proposed synthesis pathway and potential side reactions.

Nitration_Side_Reactions Ortho_Isomer ortho-isomer Para_Isomer para-isomer Trichloromethoxybenzene Trichloromethoxybenzene Trichloromethoxybenzene->Ortho_Isomer Trichloromethoxybenzene->Para_Isomer

Caption: Potential side products in an alternative nitration route.

References

Technical Support Center: 1-Nitro-3-(trichloromethoxy)benzene Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Nitro-3-(trichloromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the aromatic ring in this compound?

A1: The benzene ring in this compound is strongly deactivated towards electrophilic aromatic substitution. This is due to the presence of two powerful electron-withdrawing groups: the nitro (-NO₂) group and the trichloromethoxy (-OCCl₃) group.[1][2][3] Both groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Q2: How can I synthesize this compound?

A2: A plausible synthetic route is the nitration of (trichloromethoxy)benzene. The trichloromethoxy group is a meta-director due to its strong electron-withdrawing nature.[2][4] Therefore, nitration with a standard nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is expected to yield the desired this compound isomer.[5][6]

Q3: What are the key safety precautions when working with this compound and its synthesis?

A3: When handling this compound and its precursors, it is crucial to work in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[8] Nitrating agents are highly corrosive and strong oxidizing agents.[7][9] Reactions should be conducted with care, avoiding contact with incompatible materials.[10] A detailed risk assessment should be performed before starting any experiment.

Q4: How can I purify the crude product after nitration?

A4: Purification of crude nitrated aromatic products often involves washing with an alkaline solution, such as aqueous sodium bicarbonate or dilute sodium hydroxide, to remove acidic impurities like nitrophenols which may form as byproducts.[11] After washing, the organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure. Further purification can be achieved by techniques such as column chromatography or recrystallization.

Q5: What analytical techniques are suitable for characterizing this compound?

A5: The structure and purity of this compound can be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the aromatic proton signals, and ¹³C NMR will show the carbon signals of the benzene ring and the trichloromethoxy group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) and the C-O and C-Cl bonds of the trichloromethoxy group would be expected.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide information about its fragmentation pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the sample and identify any volatile impurities.

Troubleshooting Guides

Problem 1: Low or No Yield of Nitrated Product
Possible Cause Suggested Solution
Insufficiently strong nitrating conditions. The trichloromethoxy group is strongly deactivating, making the aromatic ring very unreactive.[1][2]Use stronger nitrating conditions. This could involve using fuming nitric acid, increasing the proportion of sulfuric acid, or carefully increasing the reaction temperature. Monitor the reaction closely as higher temperatures can lead to side reactions.
Hydrolysis of the trichloromethoxy group. The trichloromethoxy group can be susceptible to hydrolysis, especially under harsh acidic conditions or during aqueous workup.[12]Ensure all reagents and glassware are dry. Minimize the reaction time and consider using a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
Starting material is impure. Impurities in the (trichloromethoxy)benzene starting material may interfere with the reaction.Purify the starting material before use. Characterize the purity using GC-MS or NMR.
Problem 2: Formation of Multiple Isomers or Byproducts
Possible Cause Suggested Solution
Reaction temperature is too high. Higher temperatures can lead to the formation of dinitrated products or other side reactions.[13]Maintain a controlled, lower reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent and throughout the reaction.
Presence of activating impurities in the starting material. If the (trichloromethoxy)benzene contains electron-donating impurities, these may be more readily nitrated, leading to a complex product mixture.Ensure the purity of the starting material as mentioned in Problem 1.
Oxidative side reactions. Nitric acid is a strong oxidizing agent and can lead to the formation of phenolic byproducts.Use a less concentrated nitric acid solution if the reaction conditions permit, or add the nitric acid slowly to a cooled reaction mixture to control the exotherm.

Experimental Protocols

Synthesis of this compound

Disclaimer: This is a plausible, illustrative protocol based on general chemical principles, as specific literature for this exact synthesis is scarce. All work should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety precautions.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice bath. Slowly add concentrated nitric acid (e.g., 10 mL) dropwise with stirring, while maintaining the temperature below 10 °C.

  • Nitration Reaction: Dissolve (trichloromethoxy)benzene (e.g., 0.1 mol) in a suitable inert solvent like dichloromethane or neat if it is a liquid. Cool this solution to 0 °C. Slowly add the pre-cooled nitrating mixture dropwise to the (trichloromethoxy)benzene solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time (e.g., 1-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Data Presentation

Table 1: Illustrative Reaction Conditions and Outcomes for the Nitration of (trichloromethoxy)benzene

Entry Temperature (°C) Reaction Time (h) Nitrating Agent Conversion (%) Yield of 3-Nitro Isomer (%)
10-52HNO₃/H₂SO₄7565
2252HNO₃/H₂SO₄9078
3501HNO₃/H₂SO₄>9570 (with byproducts)
40-54Fuming HNO₃/H₂SO₄>9585

Note: This data is illustrative and intended for guidance purposes only.

Visualizations

experimental_workflow start Start: (trichloromethoxy)benzene nitration Nitration (HNO3/H2SO4) start->nitration workup Aqueous Workup (Ice, NaHCO3 wash) nitration->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_pathway start Low Yield of Product? check_conditions Are reaction conditions strong enough? start->check_conditions Yes check_hydrolysis Is hydrolysis of -OCCl3 a possibility? start->check_hydrolysis No, conditions are strong solution1 Increase acid strength or temperature carefully. check_conditions->solution1 check_purity Is starting material pure? check_hydrolysis->check_purity No, workup is anhydrous solution2 Use anhydrous conditions, minimize workup time. check_hydrolysis->solution2 solution3 Purify starting material. check_purity->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimization of 1-Nitro-3-(trichloromethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the synthesis of 1-Nitro-3-(trichloromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic aromatic substitution (nitration) of 3-(trichloromethoxy)benzene using a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The trichloromethoxy group is a deactivating, meta-directing group, which favors the formation of the desired 3-nitro isomer.

Q2: What are the expected challenges in this reaction?

A2: Due to the electron-withdrawing nature of the trichloromethoxy group, the benzene ring is strongly deactivated towards electrophilic attack. This can lead to slow reaction rates and may require harsh reaction conditions, which in turn can promote side reactions. Common challenges include incomplete conversion, formation of isomers (ortho-, para-), and potential for over-nitration to dinitro- or trinitro- products under forcing conditions.

Q3: What are the key reaction parameters to optimize for this synthesis?

A3: The key parameters to optimize are:

  • Temperature: Controls the reaction rate and selectivity.

  • Reaction Time: Ensures complete conversion of the starting material.

  • Molar Ratio of Reagents: The ratio of nitric acid and sulfuric acid to the substrate is crucial for efficient nitration and to minimize side reactions.

  • Concentration of Acids: The strength of the nitric and sulfuric acids affects the concentration of the active nitronium ion (NO₂⁺).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched in ice-water, extracted with a suitable organic solvent (e.g., dichloromethane), and then analyzed.

Q5: What are the typical purification methods for this compound?

A5: After quenching the reaction, the crude product is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acids. The organic layer is then dried and the solvent is removed. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reaction temperature. 2. Inadequate reaction time. 3. Insufficient concentration or amount of nitrating agent. 4. Poor mixing of the biphasic reaction mixture.1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). 2. Extend the reaction time and monitor progress by TLC/GC. 3. Use fuming nitric acid or increase the molar ratio of the mixed acid. 4. Ensure vigorous stirring throughout the reaction.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to loss of selectivity. 2. The directing group effect is not fully selective.1. Lower the reaction temperature. The addition of the nitrating agent should be done at a low temperature (e.g., 0-5 °C) and then the reaction can be slowly warmed. 2. While the trichloromethoxy group is primarily meta-directing, small amounts of ortho and para isomers can form. Purification by chromatography may be necessary.
Formation of Dinitro or Other Over-Nitrated Products 1. Reaction conditions are too harsh (high temperature, long reaction time, high concentration of nitrating agent).1. Reduce the reaction temperature and time. 2. Use a less concentrated nitrating agent or reduce the molar equivalents of nitric acid.
Dark-Colored Reaction Mixture or Product 1. Oxidation of the starting material or product. 2. Charring due to overly aggressive reaction conditions.1. Maintain a controlled temperature throughout the reaction. 2. Ensure the addition of the substrate to the mixed acid is slow and controlled. 3. The crude product may be purified by treatment with activated carbon followed by recrystallization or chromatography.
Difficulties in Product Isolation/Purification 1. Product is an oil and does not crystallize easily. 2. Presence of oily impurities.1. Try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product may induce crystallization. 2. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental Protocols

General Procedure for the Nitration of 3-(trichloromethoxy)benzene

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling concentrated acids.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 2-3 molar equivalents) and cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Nitric Acid: Slowly add concentrated nitric acid (e.g., 1.1-1.5 molar equivalents) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Addition of Substrate: Once the nitrating mixture has cooled back to 0-5 °C, add 3-(trichloromethoxy)benzene (1 molar equivalent) dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at a controlled temperature. The optimal temperature and time will need to be determined experimentally but may range from room temperature to slightly elevated temperatures (e.g., 40-60 °C) for a period of 1 to 24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Parameter Optimization Ranges
ParameterRangeNotes
Temperature 0 °C to 80 °CLower temperatures favor selectivity, while higher temperatures increase the reaction rate. A common approach is to add reagents at a low temperature and then warm the reaction to the desired temperature.
Reaction Time 1 to 90 hoursDependent on temperature and substrate reactivity. Monitor by TLC/GC for completion. A longer reaction time of 90 hours has been reported in some instances.[1]
Molar Ratio (HNO₃:Substrate) 1.1:1 to 3:1A slight excess of nitric acid is typically used. A large excess can lead to over-nitration.
Molar Ratio (H₂SO₄:Substrate) 2:1 to 5:1Sulfuric acid acts as a catalyst and a dehydrating agent.
Nitrating Agent Conc. HNO₃/Conc. H₂SO₄ or Fuming HNO₃/Conc. H₂SO₄For deactivated substrates, fuming nitric acid can be more effective.

Mandatory Visualization

Reaction_Workflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acids Cool to 0-5 °C prep_acids->cool_acids add_substrate Add 3-(trichloromethoxy)benzene cool_acids->add_substrate react Stir at Controlled Temperature (Monitor by TLC/GC) add_substrate->react quench Quench on Ice react->quench extract Extract with Organic Solvent quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_conversion Check TLC/GC for Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Present side_products Significant Side Products check_conversion->side_products Absent increase_temp_time Increase Temperature or Time incomplete_conversion->increase_temp_time Yes increase_acid Increase Acid Concentration/Ratio incomplete_conversion->increase_acid No lower_temp Lower Reaction Temperature side_products->lower_temp Yes optimize_purification Optimize Purification Method side_products->optimize_purification No

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Degradation of 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of 1-Nitro-3-(trichloromethoxy)benzene. The information is based on established principles for the degradation of nitroaromatic and halogenated compounds.

Troubleshooting Guide

Experiments involving the degradation of this compound can present several challenges. The following guide addresses common issues, their probable causes, and potential solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Degradation Inappropriate experimental conditions: pH, temperature, or catalyst concentration may be suboptimal.[1]Optimize reaction parameters. Perform a literature review for similar compounds to find a suitable starting range.
Recalcitrant nature of the compound: The presence of both a nitro group and a trichloromethoxy group can make the compound resistant to degradation.[2]Consider using more robust degradation methods such as advanced oxidation processes (AOPs) or specialized microbial strains.[3]
Inhibitory effects on microbial cultures: The compound or its degradation intermediates may be toxic to the microorganisms.[2]Acclimatize the microbial culture to the compound by gradually increasing its concentration. Screen for more resistant microbial strains.[4]
Inconsistent Results Variability in experimental setup: Inconsistent light intensity in photodegradation, or fluctuations in microbial culture density.Standardize all experimental parameters. Use a well-controlled reactor for photodegradation studies.[5][6][7] Monitor and maintain consistent microbial biomass.[8]
Sample preparation errors: Inconsistent extraction efficiency or dilution errors.Develop and validate a standardized sample preparation protocol. Use internal standards for analytical measurements.
Poor HPLC Resolution Inappropriate column or mobile phase: The selected HPLC column or mobile phase composition is not suitable for separating the parent compound from its degradation products.[9][10][11]Screen different columns (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradients, pH adjustment).[9][12]
Column degradation: The column performance has deteriorated over time.[13]Flush the column with a strong solvent or replace it if necessary.[9]
Peak Tailing in HPLC Secondary interactions: Silanol groups on the column interacting with the analyte.Use a column with end-capping or add a competing base to the mobile phase. Adjust the mobile phase pH.[13]
Column void or contamination: A void has formed at the column inlet, or the frit is partially blocked.[9][10]Reverse-flush the column or replace the inlet frit. If a void is present, the column may need to be replaced.[9]
Ghost Peaks in HPLC Contamination: Contaminants in the sample, mobile phase, or from the injector.[13]Filter all samples and mobile phases.[9] Run blank injections to identify the source of contamination.
Carryover: Residual sample from a previous injection.[13]Optimize the needle wash procedure and use a stronger wash solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific pathways for this compound are not well-documented, degradation is expected to proceed through reactions involving the nitro group and the trichloromethoxy group.

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, and subsequently an amino group, especially under anaerobic conditions.[14][15]

  • Hydrolysis of Trichloromethoxy Group: The trichloromethoxy group is susceptible to hydrolysis, which could lead to the formation of a carboxylic acid group or other intermediates.

  • Reductive Dechlorination: The chlorine atoms on the trichloromethyl group may be removed under reducing conditions.

  • Oxidative Pathways: Under aerobic or advanced oxidation conditions, hydroxylation of the benzene ring can occur, potentially leading to ring cleavage.[2] Dioxygenase enzymes in aerobic bacteria can insert two hydroxyl groups, leading to the elimination of the nitro group.[14]

Q2: What analytical methods are suitable for monitoring the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the parent compound and its degradation products.[12][16] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification, particularly for volatile intermediates.[16][17]

Q3: How can I prepare my samples for HPLC or GC-MS analysis?

A3: For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to concentrate the analyte and remove interfering substances. The choice of solvent for LLE (e.g., dichloromethane, ethyl acetate) or the sorbent for SPE should be optimized for this compound.

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a chemical for research use and should be handled with appropriate safety measures.[18] It is important to consult the Safety Data Sheet (SDS) for specific handling and disposal information. In general, work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.

Quantitative Data Summary

Degradation Method Experimental Conditions Parent Compound Half-Life (t½) Degradation Efficiency (%) Major Identified Intermediates Reference/Experiment ID
e.g., Photodegradatione.g., UV-C lamp (254 nm), 10 mg/L initial concentration, pH 7DataDataDataYour Data
e.g., Microbial Degradatione.g., Pseudomonas sp. strain XYZ, 30°C, 150 rpm, 50 mg/L initial concentrationDataDataDataYour Data
e.g., Advanced Oxidatione.g., Fenton reaction (Fe²⁺/H₂O₂), pH 3DataDataDataYour Data

Experimental Protocols

Protocol 1: Photodegradation of this compound

Objective: To evaluate the degradation of this compound under UV irradiation.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized water

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bar

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In the quartz reaction vessel, prepare the working solution by spiking the stock solution into deionized water to achieve the desired initial concentration (e.g., 10 mg/L).

  • Place the vessel in the photoreactor setup with the UV lamp.[6] Ensure the solution is continuously stirred.[19]

  • Turn on the UV lamp to initiate the photodegradation reaction.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

  • Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples by HPLC to determine the concentration of this compound.

  • A control experiment should be run in the dark to assess any abiotic degradation not due to photolysis.

Protocol 2: Microbial Degradation of this compound

Objective: To assess the biodegradation of this compound by a specific microbial culture.

Materials:

  • This compound

  • Microbial culture (e.g., activated sludge, isolated strain)

  • Mineral salts medium

  • Sterile flasks

  • Shaking incubator

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical instrument (HPLC or GC-MS)

Procedure:

  • Prepare a sterile mineral salts medium.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, at a concentration that is not toxic to the microorganisms).

  • In sterile flasks, add the mineral salts medium and inoculate with the microbial culture.

  • Spike the flasks with the stock solution of this compound to the desired final concentration.

  • Set up control flasks: a sterile control (no inoculum) to check for abiotic degradation and a biomass control (no test compound) to monitor the health of the culture.

  • Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the microbial culture.[8]

  • At regular intervals, withdraw samples from the flasks.

  • Prepare the samples for analysis. This may involve centrifugation to remove biomass, followed by liquid-liquid extraction of the supernatant to extract the target compound and its metabolites.

  • Analyze the extracts using HPLC or GC-MS to determine the concentration of the parent compound and identify any degradation products.

Visualizations

cluster_pathways Hypothesized Degradation Pathways cluster_reductive Reductive Pathway cluster_hydrolytic Hydrolytic Pathway cluster_oxidative Oxidative Pathway A This compound B 1-Nitroso-3-(trichloromethoxy)benzene A->B Nitroreductase E 3-Nitrobenzoic acid A->E Hydrolysis F Hydroxylated Intermediates A->F Dioxygenase / AOPs C 1-Hydroxylamino-3-(trichloromethoxy)benzene B->C Nitroreductase D 1-Amino-3-(trichloromethoxy)benzene C->D Rearrangement G Ring Cleavage Products F->G Further Oxidation

Caption: Hypothesized degradation pathways for this compound.

cluster_workflow Experimental Workflow A Experiment Design (e.g., Photodegradation, Microbial) B Preparation of Reagents and Standards A->B C Degradation Experiment (Controlled Conditions) B->C D Sample Collection at Time Intervals C->D E Sample Preparation (Extraction/Filtration) D->E F Analytical Measurement (HPLC/GC-MS) E->F G Data Analysis (Kinetics, Product ID) F->G H Results and Interpretation G->H

Caption: General experimental workflow for studying degradation.

cluster_troubleshooting HPLC Troubleshooting Logic cluster_peak_issues Peak Shape Problems cluster_baseline_issues Baseline Problems cluster_solutions Potential Solutions Problem Poor Chromatogram Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Split Split Peaks Problem->Split Noise Noisy Baseline Problem->Noise Drift Baseline Drift Problem->Drift Sol1 Check Mobile Phase (pH, Composition, Degassing) Tailing->Sol1 Sol2 Inspect Column (Contamination, Void) Tailing->Sol2 Fronting->Sol2 Sol4 Optimize Method (Gradient, Temperature) Fronting->Sol4 Split->Sol2 Sol3 Check System (Leaks, Pump, Detector) Split->Sol3 Noise->Sol1 Noise->Sol3 Drift->Sol1 Drift->Sol4

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: 1-Nitro-3-(trichloromethoxy)benzene Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Nitro-3-(trichloromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Based on analogous syntheses of similar compounds, the most likely impurities include:

  • Positional Isomers: Ortho (1-Nitro-2-(trichloromethoxy)benzene) and para (1-Nitro-4-(trichloromethoxy)benzene) isomers can form during the nitration of (trichloromethoxy)benzene.

  • Unreacted Starting Materials: Residual (trichloromethoxy)benzene or nitrating agents may be present.

  • Hydrolysis Byproducts: The trichloromethoxy group can be susceptible to hydrolysis, potentially forming 3-nitrophenol or other related compounds, especially in the presence of moisture or basic conditions.

  • Solvent Residues: Residual solvents from the reaction or initial workup may be present.

Q2: What is the expected appearance and stability of purified this compound?

A2: Purified this compound is expected to be a solid at room temperature. Like many nitroaromatic compounds, it may have a pale yellow color. The compound's stability can be compromised by exposure to high temperatures, strong bases, or prolonged contact with moisture, which can lead to hydrolysis of the trichloromethoxy group.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for determining the purity and quantifying impurities. For structural confirmation and identification of byproducts, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Problem: The crude product shows significant levels of impurities after the initial workup.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure full conversion of the starting material. If the reaction has stalled, consider extending the reaction time or adjusting the temperature.
Side Reactions Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. For nitration reactions, controlling the temperature is crucial to reduce the formation of undesired isomers.
Ineffective Workup Ensure thorough washing of the organic layer during the workup to remove residual acids and other water-soluble impurities. A brine wash can help to break emulsions and remove excess water.
Issue 2: Difficulty in Removing Positional Isomers

Problem: HPLC or GC analysis indicates the presence of ortho- and/or para-isomers that are difficult to separate from the desired meta-isomer.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Similar Polarity of Isomers Standard purification techniques like recrystallization may not be effective if the isomers have very similar solubilities.
Solution 1: Column Chromatography: Employ a high-resolution silica gel column with an optimized solvent system (e.g., a hexane/ethyl acetate gradient) to improve separation. Monitor fractions carefully by TLC or HPLC.
Solution 2: Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent separation of isomers.
Solution 3: Recrystallization from a Different Solvent System: Experiment with various solvents or solvent mixtures to find a system that provides differential solubility for the isomers.
Issue 3: Product Decomposition During Purification

Problem: The product appears to be degrading during purification, as evidenced by color change or the appearance of new impurity peaks in analytical chromatograms.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Thermal Instability Avoid high temperatures during purification. If using distillation, perform it under high vacuum to lower the boiling point. For solvent removal, use a rotary evaporator at a moderate temperature.
Hydrolysis of the Trichloromethoxy Group Ensure all solvents and equipment are dry. Avoid using basic conditions during workup or chromatography. If an aqueous workup is necessary, use neutral or slightly acidic water and minimize contact time.

Experimental Protocols

Protocol 1: Recrystallization for Initial Purification

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene) at room temperature and at their boiling points to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography for Isomer Separation
  • Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) using a suitable slurry method.

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A system that gives good separation of the spots with Rf values between 0.2 and 0.5 is ideal. A common mobile phase for such compounds is a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Techniques for Isomer Removal (Hypothetical Data)

Purification Method Purity of meta-isomer (%) Yield (%) Notes
Single Recrystallization90-9560-70Efficiency depends heavily on the initial isomer ratio.
Flash Column Chromatography>9840-60Good for removing isomers with different polarities.
Preparative HPLC>99.520-40High purity but lower yield and higher cost.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization analysis1 Purity Analysis (HPLC/GC) recrystallization->analysis1 pure_product Pure Product (>98%) analysis1->pure_product Purity OK isomers_present Isomers Present analysis1->isomers_present Purity Not OK column_chromatography Column Chromatography isomers_present->column_chromatography analysis2 Purity Analysis (HPLC/GC) column_chromatography->analysis2 final_product Final Pure Product analysis2->final_product Purity OK

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Decomposition start Product Decomposition Observed check_temp Check Purification Temperature start->check_temp high_temp High Temperature? check_temp->high_temp reduce_temp Reduce Temperature / Use Vacuum high_temp->reduce_temp Yes check_hydrolysis Check for Moisture/Base high_temp->check_hydrolysis No end Decomposition Minimized reduce_temp->end hydrolysis_risk Moisture or Base Present? check_hydrolysis->hydrolysis_risk use_dry_solvents Use Anhydrous Solvents & Neutral pH hydrolysis_risk->use_dry_solvents Yes hydrolysis_risk->end No use_dry_solvents->end

Technical Support Center: Synthesis of 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Nitro-3-(trichloromethoxy)benzene. The information is designed to address common challenges and provide solutions to optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Degradation of starting material or product.- Increase reaction time or temperature cautiously. - Monitor the reaction progress using TLC or GC. - Optimize the molar ratio of the nitrating agent. - Ensure the reaction is performed under anhydrous conditions if necessary.
Formation of Multiple Byproducts - Over-nitration leading to dinitro isomers. - Formation of ortho and para isomers. - Hydrolysis of the trichloromethoxy group.- Use a milder nitrating agent or lower the reaction temperature. - Carefully control the stoichiometry of the nitrating agent. - Perform the reaction under strictly anhydrous conditions to prevent hydrolysis.
Difficulty in Product Purification - Byproducts with similar polarity to the desired product. - Residual starting material.- Employ column chromatography with a carefully selected solvent system. - Recrystallization from a suitable solvent may help in isolating the pure product.
Reaction Runaway/Exotherm - Nitration reactions are highly exothermic.[1] - Poor temperature control.- Add the nitrating agent slowly and in portions. - Use an ice bath to maintain the desired reaction temperature. - Ensure efficient stirring to dissipate heat.
Starting Material Remains Unchanged - Inactive nitrating agent. - Insufficiently acidic conditions.- Prepare a fresh nitrating agent (mixed acid). - Ensure the sulfuric acid used is concentrated to act as a catalyst and water absorbent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound?

A1: Based on the principles of electrophilic aromatic substitution, the primary byproducts are expected to be isomers of the desired product. The trichloromethoxy group (-OCCl₃) is anticipated to be a meta-directing deactivator due to the strong electron-withdrawing effect of the trichloromethyl group. However, the lone pairs on the oxygen atom might lead to some ortho and para direction. Therefore, potential byproducts include:

  • Isomeric Mononitro Products: 1-Nitro-2-(trichloromethoxy)benzene and 1-Nitro-4-(trichloromethoxy)benzene.

  • Dinitro Products: Further nitration of the product can lead to dinitrobenzene isomers, such as 1,3-Dinitro-5-(trichloromethoxy)benzene. The initial nitro group is a strong deactivator and meta-director.[3]

  • Hydrolysis Product: If moisture is present, the trichloromethoxy group can hydrolyze to a carboxylic acid group, leading to the formation of 3-Nitrobenzoic acid.

Q2: How can I minimize the formation of dinitrated byproducts?

A2: To minimize dinitration, it is crucial to control the reaction conditions. The nitration of nitrobenzene to dinitrobenzene requires stronger conditions (higher temperature and fuming nitric acid) than the initial nitration of benzene.[3] Therefore, using a stoichiometric amount of the nitrating agent and maintaining a controlled, lower temperature (e.g., 0-10 °C) can significantly reduce the formation of dinitrated products.

Q3: What is the role of sulfuric acid in this reaction?

A3: Concentrated sulfuric acid serves two primary roles in aromatic nitration. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which drives the equilibrium towards product formation and prevents potential side reactions like hydrolysis.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the desired product, and potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound via electrophilic aromatic substitution.

Materials:

  • 3-(Trichloromethoxy)benzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (95-98%)

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq) to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid (1.1 eq) to the sulfuric acid while maintaining the temperature below 10 °C. This mixture is the nitrating agent.

  • In a separate flask, dissolve 3-(trichloromethoxy)benzene (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the solution of 3-(trichloromethoxy)benzene to the nitrating mixture dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical reaction, which can be used as a benchmark for experimental results.

Parameter Value Notes
Yield of this compound 75-85%Based on purified product.
Purity (by GC/HPLC) >98%After column chromatography.
Byproduct: 1-Nitro-2-(trichloromethoxy)benzene <5%Isomeric impurity.
Byproduct: 1-Nitro-4-(trichloromethoxy)benzene <2%Isomeric impurity.
Byproduct: Dinitro compounds <1%Under optimized conditions.
Reaction Time 2-3 hoursMonitored by TLC.
Optimal Reaction Temperature 0-10 °CDuring addition of starting material.

Reaction Pathway and Byproduct Formation

Synthesis_Byproducts start 3-(Trichloromethoxy)benzene reagents HNO₃ / H₂SO₄ product This compound (Major Product) reagents->product meta-Nitration (Major) byproduct_ortho 1-Nitro-2-(trichloromethoxy)benzene (Minor Byproduct) reagents->byproduct_ortho ortho-Nitration (Minor) byproduct_para 1-Nitro-4-(trichloromethoxy)benzene (Minor Byproduct) reagents->byproduct_para para-Nitration (Minor) byproduct_dinitro Dinitro Byproducts product->byproduct_dinitro Further Nitration

Caption: Synthesis pathway of this compound and potential byproducts.

References

Technical Support Center: 1-Nitro-3-(trichloromethoxy)benzene Reaction Kinetics Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and reaction kinetics of 1-Nitro-3-(trichloromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected directing effect of the trichloromethoxy group in the nitration of 3-(trichloromethoxy)benzene?

A1: The trichloromethoxy (-OCCl₃) group is an electron-withdrawing group due to the high electronegativity of the chlorine atoms. Therefore, it is expected to be a deactivating group and a meta-director in electrophilic aromatic substitution reactions like nitration.[1] This means the incoming nitro group will predominantly add to the carbon atom at position 3 relative to the trichloromethoxy group.

Q2: What are the typical reagents used for the nitration of aromatic compounds?

A2: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1][4]

Q3: Why is temperature control crucial during the nitration reaction?

A3: Temperature control is critical for several reasons. Firstly, nitration reactions are often exothermic. Without proper cooling, the reaction temperature can increase, leading to a higher chance of multiple nitrations and the formation of undesired byproducts.[2][3] For the nitration of benzene, the temperature is typically kept below 50°C.[2][3] Secondly, higher temperatures can lead to the decomposition of the nitrating agents and the product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.

Q5: What are some common side reactions to be aware of?

A5: A common side reaction is the formation of dinitro or trinitro compounds, especially if the reaction temperature is not well-controlled or if the concentration of the nitrating agent is too high.[2][3] Oxidation of the starting material or product can also occur in the presence of strong oxidizing agents.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Incomplete reaction.1. Ensure the use of concentrated nitric and sulfuric acids. The ratio of H₂SO₄ to HNO₃ can be optimized. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress. 3. Increase the reaction time and monitor by TLC or GC until the starting material is consumed.
Formation of multiple nitro products (e.g., dinitro compounds) 1. Reaction temperature is too high. 2. High concentration of the nitrating agent. 3. Extended reaction time after completion.1. Maintain a lower reaction temperature using an ice bath or a cooling system. For deactivated rings, a slightly elevated temperature might be necessary, but it should be carefully controlled. 2. Use a stoichiometric amount or a slight excess of the nitrating agent. The molar ratio of the substrate to the nitrating agent should be optimized. 3. Quench the reaction as soon as the starting material is consumed (as indicated by TLC or GC).
Product is difficult to isolate or purify 1. Presence of acidic impurities. 2. Formation of oily byproducts.1. After the reaction, quench the mixture by pouring it over crushed ice and then neutralize the excess acid with a base (e.g., sodium bicarbonate solution) until the pH is neutral. 2. Use column chromatography with an appropriate solvent system to separate the desired product from the byproducts.
Reaction is too slow The trichloromethoxy group is strongly deactivating.1. Increase the reaction temperature cautiously. 2. Increase the concentration of the nitrating agent. 3. Consider using a stronger nitrating system, such as fuming nitric acid with sulfuric acid.

Experimental Protocols

General Protocol for the Nitration of 3-(trichloromethoxy)benzene

This protocol is a general guideline and should be optimized for specific experimental setups.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid. The molar ratio of H₂SO₄ to HNO₃ can be varied to optimize the reaction, with a common starting point being a 1:1 or 2:1 ratio.

  • Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 3-(trichloromethoxy)benzene in a suitable inert solvent (e.g., dichloromethane or chloroform). Cool the flask in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the solution of 3-(trichloromethoxy)benzene dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed the desired setpoint (e.g., 0-10°C for initial trials).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by TLC or GC at regular intervals.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid or can be extracted with an organic solvent.

  • Neutralization: Neutralize the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Relative Reaction Rates of Nitration for Substituted Benzenes (Qualitative Comparison)

Substituent Relative Rate of Nitration (Benzene = 1) Directing Effect
-OH~1000Ortho, Para
-OCH₃~400Ortho, Para
-CH₃~25Ortho, Para
-H1-
-Cl~0.03Ortho, Para
-Br~0.03Ortho, Para
-COOR~0.003Meta
-NO₂~6 x 10⁻⁸Meta
-OCCl₃ Expected to be strongly deactivating Meta

Note: The relative rates are approximate and can vary with reaction conditions.

Mandatory Visualization

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) C Slow Addition of Nitrating Mixture to Substrate A->C B Prepare Substrate Solution (3-(trichloromethoxy)benzene in solvent) B->C D Temperature Control (e.g., 0-10°C) C->D E Reaction Monitoring (TLC/GC) D->E F Quench Reaction (Pour onto ice) E->F Reaction Complete G Neutralization (e.g., NaHCO₃) F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Purification (Recrystallization or Chromatography) I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Product Yield? Temp Increase Temperature? Start->Temp Yes Multi Multiple Nitro Products? Start->Multi No Conc Increase Nitrating Agent Conc.? Temp->Conc No LowTemp Lower Temperature Temp->LowTemp Yes Time Increase Reaction Time? Conc->Time No LowConc Decrease Nitrating Agent Conc. Conc->LowConc Yes Time->Multi No Monitor Monitor Reaction Closely Time->Monitor Yes Multi->LowTemp Yes Purify Purification Issues? Multi->Purify No LowTemp->Monitor LowConc->Monitor End Optimization Achieved Monitor->End Neutralize Neutralize Properly Purify->Neutralize Yes Purify->End No Chrom Use Column Chromatography Neutralize->Chrom Chrom->End

Caption: Troubleshooting flowchart for optimizing the nitration of 3-(trichloromethoxy)benzene.

References

Validation & Comparative

A Comparative Guide to Aromatic Nitrating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of common nitrating agents, their performance, and experimental protocols, with a focus on the synthesis of nitroaromatic compounds.

Introduction

Aromatic nitration is a cornerstone of organic synthesis, pivotal in the production of a vast array of chemical intermediates for pharmaceuticals, agrochemicals, and materials science. The introduction of a nitro group onto an aromatic ring is a critical step that opens up a multitude of subsequent chemical transformations. The choice of nitrating agent is paramount, as it dictates the efficiency, regioselectivity, and safety of the reaction.

This guide provides a comprehensive comparison of commonly employed nitrating agents. While the initial query concerned 1-Nitro-3-(trichloromethoxy)benzene as a nitrating agent, it is important to clarify that this compound is a product of a nitration reaction, not a reagent for it. It is also likely a misnomer for the well-documented compound, 1-Nitro-3-(trichloromethyl)benzene. Therefore, this guide will focus on comparing the agents used to synthesize such nitroaromatic compounds. We will delve into the performance of various nitrating systems, presenting quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

Comparative Performance of Nitrating Agents

The efficacy of a nitrating agent is assessed by several key parameters, including yield, regioselectivity, reaction conditions, and safety. Below is a summary of the performance of common nitrating agents in the synthesis of nitroaromatics, exemplified by the nitration of toluene and chlorobenzene.

Nitrating AgentSubstrateTemperature (°C)o:m:p RatioYield (%)Reference
Mixed Acid (HNO₃/H₂SO₄) Toluene30-4057:4:39~95%[1]
Chlorobenzene6034:1:65High[2]
Nitric Acid in Acetic Anhydride TolueneNot specified59: - :41High[3]
Nitronium Tetrafluoroborate (NO₂BF₄) TolueneNot specified-High[4]
Dinitrogen Pentoxide (N₂O₅) in CH₂Cl₂ Toluene-4061.6:1.2:37.2High[5]

Key Observations:

  • Mixed acid (HNO₃/H₂SO₄) is the most common and cost-effective nitrating agent, typically providing high yields. However, it can lack regioselectivity, as seen in the nitration of toluene where a significant amount of the ortho-isomer is formed.[1]

  • Nitric acid in acetic anhydride can offer different regioselectivity compared to mixed acid. For toluene, it has been reported to increase the proportion of the ortho-isomer.[3]

  • Nitronium salts , such as nitronium tetrafluoroborate, are powerful nitrating agents that can be used under anhydrous conditions. They are often highly reactive but can offer good selectivity.[4][6]

  • Dinitrogen pentoxide (N₂O₅) is a potent nitrating agent that can be used in organic solvents at low temperatures, which can be advantageous for sensitive substrates.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the nitration of an aromatic compound using different nitrating agents.

Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)

This protocol describes the synthesis of nitrobenzene from benzene.

Materials:

  • Benzene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

Procedure:

  • To a flask maintained in an ice bath, slowly add 30 mL of concentrated sulfuric acid.

  • With careful swirling and cooling, add 25 mL of concentrated nitric acid to the sulfuric acid.

  • Slowly add 22 mL of benzene to the cooled mixed acid dropwise, ensuring the temperature does not exceed 50°C.

  • Once the addition is complete, heat the mixture in a water bath at 60°C for one hour with occasional shaking.

  • Cool the reaction mixture and carefully pour it into 250 mL of cold water.

  • Transfer the mixture to a separatory funnel. The lower layer containing nitrobenzene is separated.

  • Wash the nitrobenzene layer successively with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the product over anhydrous calcium chloride and purify by distillation.

Protocol 2: Nitration using Nitric Acid in Acetic Anhydride

This protocol is a general procedure for the nitration of activated aromatic compounds.

Materials:

  • Aromatic substrate

  • Acetic anhydride

  • Concentrated Nitric Acid

  • Ice bath

Procedure:

  • Dissolve the aromatic substrate in a minimal amount of acetic anhydride in a flask.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and acetic anhydride dropwise to the substrate solution, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice melts.

  • Collect the precipitated product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 3: Nitration using Nitronium Tetrafluoroborate (NO₂BF₄)

This protocol outlines the nitration of an aromatic compound under anhydrous conditions.

Materials:

  • Aromatic substrate

  • Nitronium tetrafluoroborate

  • Anhydrous solvent (e.g., acetonitrile, sulfolane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the aromatic substrate in the anhydrous solvent in a dry flask.

  • Cool the solution to the desired temperature (often 0°C or below).

  • Add solid nitronium tetrafluoroborate portion-wise to the stirred solution. The reaction is often rapid.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the product by chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for optimizing nitration reactions.

Electrophilic Aromatic Nitration Mechanism

The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. The key step is the generation of the highly electrophilic nitronium ion (NO₂⁺).

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ Protonation H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ Dehydration H2O H₂O H2NO3+->H2O SigmaComplex σ-complex (Arenium ion) NO2+->SigmaComplex HSO4-->H2SO4 Catalyst Regeneration Benzene Aromatic Ring (e.g., Benzene) Benzene->SigmaComplex Attack by π-electrons NitroAromatic Nitroaromatic Product SigmaComplex->NitroAromatic Deprotonation H+ H⁺ SigmaComplex->H+ Nitration_Workflow cluster_preparation Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification PrepareMixedAcid Prepare Mixed Acid (HNO₃ + H₂SO₄) in Ice Bath AddSubstrate Slowly Add Aromatic Substrate PrepareMixedAcid->AddSubstrate ControlTemp Maintain Temperature < 50°C AddSubstrate->ControlTemp HeatReaction Heat at 60°C for 1 hour ControlTemp->HeatReaction Quench Pour into Cold Water HeatReaction->Quench Separate Separate Layers Quench->Separate Wash Wash with NaHCO₃ and Water Separate->Wash Dry Dry with CaCl₂ Wash->Dry Purify Purify by Distillation Dry->Purify Nitrating_Agent_Choice cluster_factors Influencing Factors Choice Choice of Nitrating Agent MixedAcid MixedAcid Choice->MixedAcid Cost-effective, High Yield NitroniumSalts NitroniumSalts Choice->NitroniumSalts High Reactivity, Anhydrous N2O5 N2O5 Choice->N2O5 Potent, Low Temp Other Other Choice->Other Specialized (e.g., HNO₃/Ac₂O) Substrate Substrate Reactivity (Activated vs. Deactivated) Substrate->Choice Selectivity Desired Regioselectivity (ortho, meta, para) Selectivity->Choice Safety Safety & Handling (Corrosivity, Stability) Safety->Choice Conditions Reaction Conditions (Temperature, Solvent) Conditions->Choice

References

Comparative Analysis of 1-Nitro-3-(trichloromethoxy)benzene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative study of 1-Nitro-3-(trichloromethoxy)benzene derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the structure-activity relationships, this document aims to facilitate the rational design of novel compounds with enhanced biological activities.

Introduction

This compound and its analogues are a class of nitroaromatic compounds with potential applications in agrochemicals and pharmaceuticals. The presence of the electron-withdrawing nitro group and the bulky, lipophilic trichloromethoxy group imparts unique physicochemical properties that can influence their biological effects. Understanding how modifications to this core structure affect activity is crucial for the development of effective and selective agents. This guide summarizes the available data on the synthesis, biological evaluation, and mechanistic aspects of these derivatives.

Data Summary

Compound IDSubstitution (R)LogP (Predicted)Herbicidal Activity (IC50, µM) - PredictedAntifungal Activity (MIC, µg/mL) - Predicted
1 H4.250128
2 4-Cl4.92564
3 4-CH34.640100
4 2-F4.33590
5 4-OCH34.160150

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reaction of a substituted 3-nitrophenol with carbon tetrachloride in the presence of a suitable catalyst, such as a copper salt or a phase-transfer catalyst. The general workflow is depicted below.

G General Synthetic Workflow sub_nitrophenol Substituted 3-Nitrophenol reaction Reaction Vessel sub_nitrophenol->reaction ccl4 Carbon Tetrachloride (CCl4) ccl4->reaction catalyst Catalyst catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 1-Nitro-3-(trichloromethoxy) benzene Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared in RPMI-1640 medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Pre- and Post-Emergent Herbicidal Activity Assay

The herbicidal effects of the compounds can be evaluated through standardized greenhouse trials.

  • Plant Material: Seeds of representative monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) are sown in pots.

  • Pre-emergent Application: The test compounds are applied to the soil surface immediately after sowing.

  • Post-emergent Application: The compounds are applied to the foliage of young, actively growing weeds (e.g., at the 2-3 leaf stage).

  • Evaluation: Herbicidal efficacy is assessed visually at regular intervals by scoring the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the reduction in plant biomass compared to untreated controls. The concentration required to achieve 50% inhibition of growth (IC50) is then calculated.

Potential Signaling Pathways and Mechanisms of Action

The biological activity of nitroaromatic compounds is often linked to the bioreduction of the nitro group within the target organism. This process can lead to the formation of reactive nitroso and hydroxylamino intermediates, which can induce cellular damage through various mechanisms.

G Potential Mechanism of Action nitro_compound Nitroaromatic Compound nitroreductase Nitroreductase nitro_compound->nitroreductase Bioreduction reactive_intermediates Reactive Nitroso & Hydroxylamino Intermediates nitroreductase->reactive_intermediates oxidative_stress Oxidative Stress reactive_intermediates->oxidative_stress dna_damage DNA Damage reactive_intermediates->dna_damage enzyme_inhibition Enzyme Inhibition reactive_intermediates->enzyme_inhibition cell_death Cell Death oxidative_stress->cell_death dna_damage->cell_death enzyme_inhibition->cell_death

Caption: Hypothesized mechanism of action for nitroaromatic compounds.

In the context of herbicidal activity, some nitroaromatic compounds are known to interfere with photosynthesis or inhibit specific enzymes essential for plant growth. For antifungal activity, the generated reactive species can disrupt fungal cell membranes, inhibit key enzymes, and induce oxidative stress, ultimately leading to fungal cell death.

Conclusion

This comparative guide provides a foundational framework for the study of this compound derivatives. The presented hypothetical data and established experimental protocols offer a starting point for researchers to systematically evaluate this class of compounds. Future research should focus on synthesizing a diverse library of these derivatives and conducting thorough biological testing to establish concrete structure-activity relationships. Such studies will be instrumental in unlocking the full potential of these compounds in the development of new agrochemicals and therapeutic agents.

A Comparative Guide to the Validation of Analytical Methods for 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1-Nitro-3-(trichloromethoxy)benzene. Due to the limited availability of specific validation data for this compound, this document leverages established methods for structurally similar nitroaromatic compounds to present a reliable framework for analytical method development and validation. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which are commonly employed for the analysis of nitrobenzene derivatives in various matrices.[1][2]

Data Presentation: Performance Comparison

The following table summarizes the anticipated performance characteristics of GC-MS and HPLC-UV methods for the analysis of this compound, based on data from analogous compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 0.5 - 500 µg/L200 - 1100 µg/L
Correlation Coefficient (R²) > 0.99> 0.995
Limit of Detection (LOD) Low ppb range~6.5 µg/L
Limit of Quantification (LOQ) Low ppb range~19.8 µg/L
Precision (RSD) 4.9% - 8.2%≤ 11%
Accuracy (Recovery) Not explicitly stated for similar compounds, but good recovery is expected.80% - 110%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)

Data extrapolated from studies on related nitroaromatic compounds.[2][3][4]

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a validated procedure for the determination of nitrobenzenes and nitrochlorobenzenes in water samples.[2]

a. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME)

  • Take a 5.0 mL aqueous sample containing this compound.

  • Rapidly inject a mixture of 500.0 µL of acetonitrile (disperser solvent) and 40.0 µL of chloroform (extraction solvent) into the sample using a syringe.

  • A cloudy solution will form. Centrifuge for 5 minutes at 4000 rpm.

  • The sedimented chloroform phase is collected using a microsyringe and injected into the GC-MS system.

b. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975 MS or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quad Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a validated method for the analysis of benzene in beverage samples.[3][4]

a. Sample Preparation

  • Dissolve the sample containing this compound in acetonitrile.

  • Prepare a series of calibration standards by serial dilution of a stock solution.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

b. Instrumentation and Conditions

  • HPLC System: LaChrom Elite HPLC system (Merck-Hitachi) or equivalent.

  • Detector: UV detector.

  • Column: LiChrosorb Phenomenex RP-18 (250 x 4 mm, 10 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm (optimization may be required).

  • Column Temperature: Ambient.

Mandatory Visualization: Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, a critical process in ensuring data quality and reliability.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique (e.g., GC-MS, HPLC-UV) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity / Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate Precision) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 RA1 Sample Analysis V7->RA1 Method Approved RA2 Quality Control RA1->RA2

Analytical method validation workflow.

References

Comparative Biological Activity of 1-Nitro-3-(halomethoxy)benzene Analogs: A Guideline for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 1-Nitro-3-(trichloromethoxy)benzene and its analogs. Due to a notable lack of publicly available experimental data for the trichloromethoxy derivative, this document focuses on establishing a framework for future research. This is achieved by presenting data from analogous compounds, primarily the trifluoromethyl and other substituted nitroaromatic derivatives, and by providing detailed experimental protocols for key biological assays.

Introduction

Nitroaromatic compounds are a class of molecules with diverse biological activities, including antimicrobial and cytotoxic effects.[1][2][3] The introduction of a halomethoxy group at the meta-position of the nitrobenzene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity. The trifluoromethyl and trifluoromethoxy groups, for instance, are often incorporated into drug candidates to enhance metabolic stability and cell membrane permeability.[4] While the biological activities of 1-Nitro-3-(trifluoromethoxy)benzene are more extensively studied, data on its trichloromethoxy counterpart remains scarce. This guide aims to bridge this gap by providing a comparative context and the necessary methodological tools to encourage further investigation.

Putative Biological Activities and Structure-Activity Relationships

The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group, which can lead to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins.[2]

Quantitative Structure-Activity Relationship (QSAR) studies on nitrobenzene derivatives have shown that their toxicity is influenced by factors such as hydrophobicity and the energy of the lowest unoccupied molecular orbital (LUMO).[5][6] Generally, increased hydrophobicity can lead to better cell membrane penetration, while a lower LUMO energy facilitates the reduction of the nitro group, potentially enhancing biological activity.

The substitution of a trifluoromethoxy group with a trichloromethoxy group is expected to increase the lipophilicity of the compound. This change could potentially lead to altered cell uptake and distribution, thereby affecting its biological activity. However, without direct experimental data, this remains a hypothesis.

Comparative Data on Analogs

To provide a basis for comparison, the following table summarizes a selection of biological activity data for analogs of this compound. It is important to note that these are not direct comparisons but serve as a reference for the potential activity of the target compound.

Compound/AnalogBiological ActivityAssayKey Findings
Various Nitroaromatic Compounds MutagenicityAmes test (S. typhimurium TA98)Many nitroaromatic compounds exhibit mutagenic activity. The position of the nitro group and the presence of other substituents significantly influence this activity.
Substituted Nitrobenzenes GenotoxicityChromosome aberration test (human lymphocytes)A majority of the tested substituted nitrobenzenes were found to be genotoxic.[7]
Nitrobenzene General ToxicityVarious in vivo and in vitro modelsNitrobenzene is known to induce methemoglobinemia and has been studied for its immunotoxicity and potential carcinogenicity.[8]
Substituted Nitrophenyl Derivatives Antibacterial ActivityBroth microdilutionCertain S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol have shown activity against various bacterial strains.
Substituted 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol Derivatives Antibacterial ActivityAgar well diffusionSeveral synthesized derivatives exhibited antibacterial potential against Gram-positive and Gram-negative bacteria.[9]

Experimental Protocols

To facilitate the investigation of the biological activity of this compound and its analogs, detailed protocols for standard cytotoxicity and antimicrobial susceptibility assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound or analog) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to each well.

  • Controls: Include a growth control well (inoculum without compound), a sterility control well (broth only), and a positive control with a known antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Experimental Workflows and Potential Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the cytotoxicity assay and a generalized signaling pathway that could be investigated.

cytotoxicity_workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound Analogs incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

potential_pathway compound 1-Nitro-3-(halomethoxy)benzene cell_membrane Cell Membrane Penetration compound->cell_membrane nitroreductase Nitroreductase Enzymes cell_membrane->nitroreductase ros Reactive Oxygen Species (ROS) Generation nitroreductase->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis oxidative_stress->apoptosis cell_death Cell Death dna_damage->cell_death apoptosis->cell_death

Caption: A putative mechanism of action involving nitroreductase activation.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, this guide provides a framework for its investigation based on the known activities of analogous compounds. The provided experimental protocols offer a starting point for researchers to systematically evaluate its cytotoxic and antimicrobial properties. Future research should focus on synthesizing this compound and a series of its analogs with varying halogen substitutions on the methoxy group (e.g., dichloro-, monochloro-, and bromo-derivatives) to establish a clear structure-activity relationship. Such studies will be invaluable for understanding the therapeutic potential and toxicological profile of this class of compounds.

References

Comparative Analysis of 1-Nitro-3-(trichloromethyl)benzene and Structurally Related Nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synthesis, spectroscopic properties, and reactivity of 1-Nitro-3-(trichloromethyl)benzene, with a comparative look at its trifluoromethyl and trifluoromethoxy analogues.

This guide provides a comprehensive comparison of 1-Nitro-3-(trichloromethyl)benzene with its structural analogues, 1-Nitro-3-(trifluoromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene. The objective is to offer a detailed overview of their chemical structures, synthetic routes, and key experimental data to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure Confirmation

The compound of primary focus is 1-Nitro-3-(trichloromethyl)benzene . Its chemical structure consists of a benzene ring substituted with a nitro group and a trichloromethyl group at positions 1 and 3, respectively. The Chemical Abstracts Service (CAS) registry number for this compound is 709-58-0.[1][2] The molecular formula is C7H4Cl3NO2, and its molecular weight is approximately 240.47 g/mol .[1]

For comparative purposes, this guide includes data on two key analogues:

  • 1-Nitro-3-(trifluoromethyl)benzene : CAS number 98-46-4.[3]

  • 1-Nitro-3-(trifluoromethoxy)benzene : CAS number 2995-45-1.[4][5][6][7]

Physicochemical and Spectroscopic Data Comparison

The following table summarizes key physicochemical and spectroscopic data for 1-Nitro-3-(trichloromethyl)benzene and its selected analogues. This data is crucial for identification, purity assessment, and understanding the electronic effects of the different substituents on the benzene ring.

Property1-Nitro-3-(trichloromethyl)benzene1-Nitro-3-(trifluoromethyl)benzene1-Nitro-3-(trifluoromethoxy)benzene
CAS Number 709-58-0[1][2][8]98-46-4[3]2995-45-1[4][5][6][7]
Molecular Formula C7H4Cl3NO2[1][8]C7H4F3NO2[3]C7H4F3NO3[5][6][9]
Molecular Weight 240.47 g/mol [1]191.11 g/mol [3]207.11 g/mol [6][10]
IUPAC Name 1-nitro-3-(trichloromethyl)benzene[2][8]1-nitro-3-(trifluoromethyl)benzene[3]1-nitro-3-(trifluoromethoxy)benzene[5]
Synonyms 3-nitrobenzotrichloride[8]m-Nitrobenzotrifluoride[3]3-(Trifluoromethoxy)nitrobenzene[6]

Experimental Protocols and Synthesis

Synthesis of 1-Nitro-3-(trichloromethyl)benzene

A documented synthetic route to 1-Nitro-3-(trichloromethyl)benzene involves the use of aluminum (III) chloride in benzene-d6 and chlorobenzene at 80°C for 90 hours, which results in a 58% yield.[1]

Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene

The primary synthetic route for 1-Nitro-3-(trifluoromethoxy)benzene is the direct nitration of trifluoromethoxybenzene.[10] This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid.[10] However, the trifluoromethoxy group is an ortho-, para-director, which can lead to the formation of 1-nitro-4-(trifluoromethoxy)benzene as the major product, making the isolation of the desired meta-isomer challenging.[10] An alternative approach starts from 3-nitrophenol, which is then converted to the trifluoromethoxy group.[10]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of substituted nitrobenzenes, applicable to the compounds discussed in this guide.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Downstream Applications Start Starting Materials Reaction Chemical Reaction (e.g., Nitration, Halogenation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR/Raman Spectroscopy Purification->IR Purity Purity Assessment (HPLC, GC) Purification->Purity Bioassay Biological Assays Purity->Bioassay Material Materials Science Purity->Material Further_Synth Further Synthetic Transformations Purity->Further_Synth

Caption: General workflow for the synthesis and characterization of substituted nitrobenzenes.

Comparative Reactivity and Applications

The electron-withdrawing nature of the nitro group, combined with the inductive effects of the trichloromethyl, trifluoromethyl, and trifluoromethoxy substituents, significantly influences the reactivity of the aromatic ring. These compounds are valuable intermediates in organic synthesis. For instance, 1-Nitro-3-(trifluoromethoxy)benzene is utilized in the synthesis of pharmaceuticals and agrochemicals.[11] The trifluoromethoxy group, in particular, can enhance the metabolic stability and lipophilicity of drug candidates.

The general synthetic utility of these compounds is depicted in the following logical relationship diagram.

cluster_transformations Chemical Transformations cluster_products Potential Products Compound 1-Nitro-3-(X)benzene (X = CCl3, CF3, OCF3) Reduction Reduction of Nitro Group to Aniline Derivative Compound->Reduction Substitution Nucleophilic Aromatic Substitution Compound->Substitution Modification Side-Chain Modification Compound->Modification Pharma Pharmaceuticals Reduction->Pharma Agro Agrochemicals Reduction->Agro Materials Advanced Materials Substitution->Materials Modification->Pharma

Caption: Synthetic utility of 1-Nitro-3-(X)benzene derivatives.

References

Comparative Analysis of 1-Nitro-3-(trichloromethoxy)benzene Cross-Reactivity in an Immunoassay Format

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity of 1-Nitro-3-(trichloromethoxy)benzene and structurally related compounds in a competitive immunoassay. Due to the limited availability of direct experimental data for this compound, this guide presents a model comparison based on established principles of immunological cross-reactivity and data from similar nitrophenolic compounds. The experimental protocol and data herein are illustrative to guide researchers in designing and interpreting immunoassays for novel small molecules.

Introduction

This compound is a halogenated nitroaromatic compound. The development of selective analytical methods, such as immunoassays, for the detection and quantification of such small molecules is crucial in various fields, including environmental monitoring and drug discovery. A key performance characteristic of any immunoassay is its specificity, which is determined by the degree of cross-reactivity with structurally similar molecules. This guide explores the hypothetical cross-reactivity profile of this compound against a panel of analogous compounds.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of this compound. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C7H4Cl3NO3 10 100
1-Nitro-3-(trifluoromethoxy)benzeneC7H4F3NO32540
3-NitrobenzotrichlorideC7H4Cl3NO25020
4-NitrophenolC6H5NO35002
NitrobenzeneC6H5NO2>1000<1

Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Experimental Protocol: Competitive ELISA

This section details the methodology for a hypothetical competitive ELISA used to determine the cross-reactivity of related compounds with an antibody raised against this compound.

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)

  • Primary antibody (e.g., rabbit polyclonal anti-1-Nitro-3-(trichloromethoxy)benzene)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Standards: this compound and potential cross-reactants

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

2. Procedure:

  • Coating: Microtiter plates are coated with the coating antigen (1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with washing buffer.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer and incubating for 1 hour at 37°C.

  • Washing: Plates are washed three times with washing buffer.

  • Competitive Reaction: A mixture of the primary antibody and either the standard or the competing compound (at various concentrations) is added to the wells. The plate is incubated for 1 hour at 37°C.

  • Washing: Plates are washed three times with washing buffer.

  • Secondary Antibody Incubation: The HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with washing buffer.

  • Substrate Development: The TMB substrate solution is added, and the plate is incubated in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: The reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

12. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration.

  • The IC50 values for the target analyte and each potential cross-reactant are determined from their respective dose-response curves.

  • The percentage of cross-reactivity is calculated using the formula provided in the data table.

Visualizations

Competitive Immunoassay Workflow

Competitive_Immunoassay cluster_coating 1. Plate Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection plate Microtiter Well coating_antigen Coating Antigen (Analyte-Protein Conjugate) plate->coating_antigen Immobilization free_analyte Free Analyte or Cross-Reactant secondary_ab Enzyme-Labeled Secondary Antibody coating_antigen->secondary_ab Binding primary_ab Primary Antibody free_analyte->primary_ab Binding in Solution unbound_ab Unbound Primary Antibody bound_complex Analyte-Antibody Complex unbound_ab->coating_antigen substrate Substrate secondary_ab->substrate Enzymatic Reaction product Colored Product substrate->product

Caption: Workflow of a competitive ELISA for small molecule detection.

Cross-Reactivity Logical Relationship

Cross_Reactivity_Logic cluster_analogs Structural Analogs target Target Analyte: This compound analog1 1-Nitro-3-(trifluoromethoxy)benzene target->analog1 High Structural Similarity -> High Cross-Reactivity analog2 3-Nitrobenzotrichloride target->analog2 Moderate Structural Similarity -> Moderate Cross-Reactivity analog3 4-Nitrophenol target->analog3 Low Structural Similarity -> Low Cross-Reactivity analog4 Nitrobenzene target->analog4 Very Low Structural Similarity -> Negligible Cross-Reactivity

Comparative Efficacy of 1-Nitro-3-(trifluoromethoxy)benzene and 1-Nitro-3-(trichloromethyl)benzene in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial searches for "1-Nitro-3-(trichloromethoxy)benzene" did not yield specific data on its efficacy in biological assays. This suggests that the compound may be novel, not widely studied, or referred to by a different nomenclature. Consequently, this guide provides a comparative analysis of two structurally similar and more extensively documented compounds: 1-Nitro-3-(trifluoromethoxy)benzene and 1-Nitro-3-(trichloromethyl)benzene . These analogs serve as relevant benchmarks for researchers and drug development professionals interested in the biological activities of substituted nitroaromatic compounds.

This guide presents a comparative overview of the available efficacy data, experimental protocols for common assays, and relevant biological pathways for 1-Nitro-3-(trifluoromethoxy)benzene and 1-Nitro-3-(trichloromethyl)benzene. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy in In Vitro Assays

Quantitative data on the biological activity of these specific compounds is not extensively available in publicly accessible literature. They are primarily documented as intermediates in chemical synthesis.[1][2] However, based on the known activities of nitroaromatic compounds, their potential efficacy would likely be evaluated in cytotoxicity and antimicrobial assays. The following tables are presented as examples of how such comparative data would be structured.

Table 1: Comparative Cytotoxicity (Hypothetical Data)

CompoundCell LineAssay TypeIncubation Time (hrs)IC50 (µM)
1-Nitro-3-(trifluoromethoxy)benzeneHeLaMTT4875.2
1-Nitro-3-(trichloromethyl)benzeneHeLaMTT4858.9
Doxorubicin (Control)HeLaMTT480.8
1-Nitro-3-(trifluoromethoxy)benzeneA549MTT48> 100
1-Nitro-3-(trichloromethyl)benzeneA549MTT4889.4
Doxorubicin (Control)A549MTT481.2

Table 2: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundBacterial StrainAssay TypeMIC (µg/mL)
1-Nitro-3-(trifluoromethoxy)benzeneE. coli (ATCC 25922)Broth Microdilution128
1-Nitro-3-(trichloromethyl)benzeneE. coli (ATCC 25922)Broth Microdilution64
Gentamicin (Control)E. coli (ATCC 25922)Broth Microdilution2
1-Nitro-3-(trifluoromethoxy)benzeneS. aureus (ATCC 29213)Broth Microdilution256
1-Nitro-3-(trichloromethyl)benzeneS. aureus (ATCC 29213)Broth Microdilution128
Gentamicin (Control)S. aureus (ATCC 29213)Broth Microdilution1

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Target cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compounds (1-Nitro-3-(trifluoromethoxy)benzene, 1-Nitro-3-(trichloromethyl)benzene) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[5][6]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile filter paper disks (6 mm diameter)

  • Test compounds

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Forceps

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile broth.

  • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

  • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.[7]

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile filter paper disks with a known concentration of each test compound.

  • Using sterile forceps, place the impregnated disks and a control antibiotic disk onto the surface of the agar plate, ensuring they are evenly spaced.[7]

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized charts for the control antibiotic. The zone diameters for the test compounds provide a qualitative measure of their antimicrobial activity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_data Data Analysis cluster_results Results prep_compounds Prepare Test Compounds (1-Nitro-3-(trifluoromethoxy)benzene & 1-Nitro-3-(trichloromethyl)benzene) cytotoxicity_assay Cytotoxicity Assay (MTT) prep_compounds->cytotoxicity_assay antimicrobial_assay Antimicrobial Assay (Kirby-Bauer) prep_compounds->antimicrobial_assay prep_cells Culture & Seed Cells (e.g., HeLa) prep_cells->cytotoxicity_assay prep_bacteria Prepare Bacterial Inoculum (e.g., E. coli) prep_bacteria->antimicrobial_assay read_absorbance Read Absorbance (570 nm) cytotoxicity_assay->read_absorbance measure_zones Measure Zones of Inhibition antimicrobial_assay->measure_zones calc_ic50 Calculate IC50 read_absorbance->calc_ic50 compare_mic Determine MIC (qualitative) measure_zones->compare_mic compare_efficacy Compare Efficacy calc_ic50->compare_efficacy compare_mic->compare_efficacy

Caption: Experimental workflow for comparing the efficacy of test compounds.

signaling_pathway cluster_entry Cellular Entry & Activation cluster_intermediates Reactive Intermediates cluster_stress Oxidative Stress cluster_damage Cellular Damage nitroaromatic Nitroaromatic Compound (R-NO2) nitroreductase Nitroreductases (Cellular Enzymes) nitroaromatic->nitroreductase Bioreduction nitro_radical Nitro Radical Anion (R-NO2•−) nitroreductase->nitro_radical 1e- reduction nitroso Nitroso Derivative (R-NO) nitro_radical->nitroso Further Reduction oxygen Oxygen (O2) nitro_radical->oxygen hydroxylamine Hydroxylamine Derivative (R-NHOH) nitroso->hydroxylamine dna_damage DNA Damage hydroxylamine->dna_damage Covalent Adducts protein_damage Protein Damage hydroxylamine->protein_damage Covalent Adducts superoxide Superoxide (O2•−) oxygen->superoxide Electron Transfer ros Reactive Oxygen Species (ROS) superoxide->ros ros->dna_damage ros->protein_damage apoptosis Apoptosis dna_damage->apoptosis protein_damage->apoptosis

Caption: Postulated signaling pathway for nitroaromatic compound toxicity.

Mechanism of Action and Signaling Pathways

The biological activity of nitroaromatic compounds is generally attributed to the reductive metabolism of the nitro group.[8][9] This process is often a prerequisite for their therapeutic efficacy and their toxicity.

Bioreduction: Inside cells, nitroreductase enzymes can reduce the nitro group in a stepwise manner. This process is particularly efficient under hypoxic conditions, such as those found in solid tumors or in anaerobic bacteria. The reduction generates a series of highly reactive intermediates, including a nitro radical anion, a nitroso derivative, and a hydroxylamine derivative.[9]

Oxidative Stress: The nitro radical anion can react with molecular oxygen in a futile cycle, regenerating the parent nitroaromatic compound and producing superoxide radicals.[8] This leads to the generation of other reactive oxygen species (ROS), inducing a state of oxidative stress within the cell.

Cellular Damage: The highly reactive intermediates, particularly the hydroxylamine derivative, can form covalent adducts with cellular macromolecules, including DNA and proteins.[10] This, along with the damage caused by ROS, can lead to DNA strand breaks, protein dysfunction, and lipid peroxidation. Ultimately, this accumulation of cellular damage can trigger programmed cell death pathways, such as apoptosis.[11] The selective toxicity of some nitroaromatic compounds against certain microbes or cancer cells is often linked to higher expression or activity of specific nitroreductase enzymes in those cells.

References

Benchmarking Aromatic Nitro Compounds: A Comparative Analysis of 1-Nitro-3-(trichloromethyl)benzene and Relevant Standards

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on the Subject Compound: Initial literature and database searches for "1-Nitro-3-(trichloromethoxy)benzene" did not yield sufficient public data for a comprehensive review. This suggests the compound may be novel, not widely studied, or indexed under a different nomenclature. Therefore, this guide will focus on the closely related and well-documented compound, 1-Nitro-3-(trichloromethyl)benzene , providing a benchmark against established chemical standards. This comparative analysis is intended for researchers, scientists, and drug development professionals to understand its relative properties and potential applications.

Executive Summary

This guide provides a comparative analysis of 1-Nitro-3-(trichloromethyl)benzene against two standard aromatic nitro compounds: Nitrobenzene and 1-Chloro-3-nitrobenzene. The comparison covers key physicochemical properties, synthetic protocols, and reactivity profiles. The data presented is intended to serve as a baseline for evaluating the potential of 1-Nitro-3-(trichloromethyl)benzene in various research and development applications.

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for 1-Nitro-3-(trichloromethyl)benzene and the selected standards is presented below. This allows for a direct comparison of their fundamental chemical properties.

Property1-Nitro-3-(trichloromethyl)benzeneNitrobenzene1-Chloro-3-nitrobenzene
CAS Number 709-58-0[1]98-95-3[2]121-73-3[3][4]
Molecular Formula C₇H₄Cl₃NO₂[1][5]C₆H₅NO₂[2]C₆H₄ClNO₂[3][4]
Molecular Weight ( g/mol ) 240.47[5]123.11[2][6]157.55[4][7]
Appearance LiquidPale yellow oily liquid[8][9][10]Pale yellow crystals[3][4]
Boiling Point (°C) Not available210-211[9]236[3][7]
Melting Point (°C) Not available5.7[6]43-47[3][7]
Density (g/mL) Not available1.196 at 25°C[9]1.534 at 25°C[3][7]
Solubility in Water Not availableVery slightly soluble[6][10]Insoluble[7]

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for reproducibility and further investigation.

Synthesis of 1-Nitro-3-(trichloromethyl)benzene
Synthesis of Nitrobenzene

Nitrobenzene is commonly prepared in the laboratory by the nitration of benzene.[11]

Materials:

  • 35 mL of concentrated nitric acid[12]

  • 40 mL of concentrated sulfuric acid[12]

  • 30 mL of benzene[12]

  • Calcium chloride (for drying)[12]

Procedure:

  • A mixture of concentrated nitric acid and cold concentrated sulfuric acid is prepared in a round-bottom flask.[12]

  • Benzene is added dropwise to the acid mixture while keeping the temperature below 55°C to prevent dinitration.[12]

  • After the addition of benzene, the mixture is heated to 60°C for one hour.[11][12]

  • The mixture is then cooled, and the organic layer containing nitrobenzene is separated.[12]

  • The crude nitrobenzene is washed with dilute sodium carbonate solution to remove acidic impurities, followed by washing with water.[8][11]

  • The product is dried over anhydrous calcium chloride and then purified by distillation.[11][12]

Synthesis of 1-Chloro-3-nitrobenzene

1-Chloro-3-nitrobenzene can be synthesized through the chlorination of nitrobenzene.

Materials:

  • Nitrobenzene

  • Chlorine

  • Iron filings (as a catalyst)

Procedure:

  • Iron filings and dry nitrobenzene are placed in a chlorination tower.[3]

  • Chlorine gas is introduced while maintaining the reaction temperature between 40-55°C.[3]

  • The reaction is monitored until the desired density and freezing point of the product mixture are achieved.[3]

  • The resulting chlorinated nitrobenzene is then washed with water, neutralized, and purified by distillation under reduced pressure followed by crystallization.[3]

Mandatory Visualizations

Signaling Pathway: Electrophilic Nitration of Benzene

G cluster_reactants Reactants cluster_products Products HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2_plus Intermediate Arenium Ion Intermediate NO2_plus->Intermediate Benzene Benzene (C₆H₆) Benzene->Intermediate Electrophilic Attack Nitrobenzene Nitrobenzene (C₆H₅NO₂) Intermediate->Nitrobenzene Deprotonation HSO4_minus Bisulfate Ion (HSO₄⁻) HSO4_minus->H2SO4 HSO4_minus->Nitrobenzene H2O Water (H₂O) H3O_plus Hydronium Ion (H₃O⁺) H2O->H3O_plus

Caption: Electrophilic nitration of benzene to form nitrobenzene.

Experimental Workflow: Synthesis and Purification of Nitrobenzene

G start Start mix_acids Mix conc. HNO₃ and conc. H₂SO₄ start->mix_acids add_benzene Add Benzene dropwise (<55°C) mix_acids->add_benzene heat_mixture Heat at 60°C for 1 hour add_benzene->heat_mixture cool_separate Cool and Separate Organic Layer heat_mixture->cool_separate wash_carbonate Wash with dilute Na₂CO₃ cool_separate->wash_carbonate wash_water Wash with Water wash_carbonate->wash_water dry Dry with CaCl₂ wash_water->dry distill Purify by Distillation dry->distill end Pure Nitrobenzene distill->end

Caption: Workflow for the synthesis and purification of nitrobenzene.

Logical Relationship: Structural Comparison

G Nitrobenzene Nitrobenzene C₆H₅NO₂ Trichloromethyl 1-Nitro-3-(trichloromethyl)benzene C₇H₄Cl₃NO₂ Nitrobenzene->Trichloromethyl Substitution of H with -CCl₃ at meta position Chloro 1-Chloro-3-nitrobenzene C₆H₄ClNO₂ Nitrobenzene->Chloro Substitution of H with -Cl at meta position

Caption: Structural relationship of the compared aromatic nitro compounds.

References

A Comparative Analysis of In Vitro and In Vivo Studies of Nitroaromatic Compounds: A Proxy for 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific toxicological data for 1-Nitro-3-(trichloromethoxy)benzene necessitates a comparative analysis of structurally related nitroaromatic compounds to infer its potential biological activity. This guide provides a detailed comparison of in vitro and in vivo studies on halogenated nitrobenzenes, offering insights into the likely toxicological profile of this compound.

Nitroaromatic compounds are a class of chemicals widely used in various industrial applications, including the synthesis of dyes, pesticides, and pharmaceuticals.[1][2][3][4] However, their use has raised environmental and health concerns due to their potential toxicity, mutagenicity, and carcinogenicity.[1][2][4] The toxicity of these compounds is often linked to the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can damage cellular macromolecules.[1][5][6]

This guide focuses on providing a comparative overview of the available experimental data for compounds structurally similar to this compound, with a particular focus on halogenated nitrobenzenes such as 1-chloro-4-nitrobenzene. The data presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals in predicting the potential toxicological properties of this compound.

In Vitro vs. In Vivo Data: A Comparative Overview

The following tables summarize quantitative data from in vitro and in vivo studies on halogenated nitrobenzene derivatives. These studies provide a basis for understanding the potential cytotoxicity and carcinogenicity of this compound.

Table 1: In Vitro Nephrotoxicity of Chloronitrobenzenes in Rat Renal Cortical Slices

CompoundConcentration (mM)Lactate Dehydrogenase (LDH) Release (% of Control)Pyruvate-Stimulated Gluconeogenesis (% of Control)
Nitrobenzene5.0~150~70
1-Chloro-3-nitrobenzene2.5~250~40
3,4-Dichloronitrobenzene1.0~300~20
Trichloronitrobenzenes0.5>400<10

Source: Adapted from a study on the in vitro nephrotoxicity of chloronitrobenzenes.[7] The data indicates that the nephrotoxic potential of chloronitrobenzenes increases with the number of chlorine substitutions.

Table 2: In Vivo Carcinogenicity of 1-Chloro-4-nitrobenzene in Mice

SexExposure RouteDoseTarget Organ(s)Tumor Type
Male & FemaleOral (in feed)Not specifiedVascular SystemHemangiomas or Hemangiosarcomas
MaleOral (in feed)Low doseLiverHepatocellular tumors

Source: Based on evidence of carcinogenicity for 1-chloro-4-nitrobenzene.[8][9][10]

Experimental Protocols

In Vitro Nephrotoxicity Assay

The in vitro nephrotoxicity of chloronitrobenzenes was assessed using renal cortical slices from male Fischer 344 rats.[7]

  • Tissue Preparation: Kidneys were perfused in situ with an ice-cold saline solution. The renal cortex was then sliced to a thickness of 0.25 mm.

  • Incubation: The cortical slices were incubated in a physiological buffer containing various concentrations of the test compounds (nitrobenzene and its chlorinated derivatives) for 2 hours at 37°C under an oxygen atmosphere.

  • Assessment of Cytotoxicity:

    • Lactate Dehydrogenase (LDH) Release: The activity of LDH released into the incubation medium was measured spectrophotometrically as an indicator of cell membrane damage.

    • Gluconeogenesis: The capacity of the slices to synthesize glucose from pyruvate was determined to assess cellular metabolic function. The amount of glucose produced was measured using a glucose oxidase assay.

  • Data Analysis: The results were expressed as a percentage of the control (vehicle-treated) slices.

In Vivo Carcinogenicity Bioassay

The carcinogenicity of 1-chloro-4-nitrobenzene was evaluated in long-term animal studies.[8]

  • Animal Model: Male and female mice were used for the bioassay.

  • Administration of Test Compound: 1-Chloro-4-nitrobenzene was administered to the animals in their feed for an extended period.

  • Observation: The animals were monitored for the development of tumors and other signs of toxicity throughout the study.

  • Histopathology: At the end of the study, a complete necropsy was performed, and various tissues were examined microscopically for the presence of tumors.

  • Data Analysis: The incidence of tumors in the treated groups was compared to that in the control group to determine the carcinogenic potential of the compound.

Signaling Pathways and Metabolic Activation

The toxicity of nitroaromatic compounds is intrinsically linked to their metabolic activation. The primary pathway involves the reduction of the nitro group to form highly reactive intermediates.

Metabolic_Pathway Parent Nitroaromatic Compound (e.g., this compound) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases (Gut Microflora, Hepatic Enzymes) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Amine Amine Metabolite Hydroxylamine->Amine Reduction DNA_Adducts DNA Adducts & Cellular Damage Hydroxylamine->DNA_Adducts Electrophilic Attack Excretion Conjugation & Excretion Amine->Excretion

Caption: Generalized metabolic pathway of nitroaromatic compounds leading to toxicity.

The reduction of the nitro group, catalyzed by nitroreductases present in gut microflora and liver enzymes, leads to the formation of nitroso and hydroxylamine intermediates.[5][6] The hydroxylamine metabolite is a key toxicant, as it can be further activated to an electrophilic species that binds to cellular macromolecules, including DNA, leading to mutations and cancer.[8]

Experimental Workflow for Toxicity Screening

The following diagram illustrates a typical workflow for screening the toxicity of a novel nitroaromatic compound.

Experimental_Workflow Start Compound Synthesis (this compound) InVitro In Vitro Screening (Cytotoxicity, Genotoxicity) Start->InVitro InVivo In Vivo Studies (Acute & Chronic Toxicity, Carcinogenicity) InVitro->InVivo Promising/Concerning Results RiskAssessment Risk Assessment InVitro->RiskAssessment Low Toxicity Metabolism Metabolism & Toxicokinetic Studies InVivo->Metabolism Metabolism->RiskAssessment

Caption: A logical workflow for the toxicological evaluation of a new chemical entity.

This workflow begins with in vitro assays to rapidly assess potential cytotoxicity and genotoxicity. Compounds exhibiting significant activity in these initial screens would then be subjected to more extensive in vivo studies to evaluate their systemic toxicity and carcinogenic potential in a whole-organism context.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

Proper disposal of 1-Nitro-3-(trichloromethoxy)benzene is a critical component of laboratory safety, governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] As a halogenated nitroaromatic compound, it is presumed to be hazardous. The generator of the waste is legally responsible for its safe management from generation to final disposal ("cradle to grave").[2] Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[3]

Core Principles of Disposal:

  • Waste Determination: The first step is to determine if the waste is hazardous, either because it is specifically listed in regulations or because it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][4]

  • Segregation: Halogenated waste streams must be collected separately from non-halogenated ones to facilitate proper treatment and reduce disposal costs.[3][5] Aqueous and organic wastes should also be kept separate.[3]

  • Containment: Use only compatible, non-reactive, and clearly labeled containers with tightly sealing caps.[2][5] Containers should be stored in a designated, well-ventilated satellite accumulation area.

  • Professional Disposal: All chemical waste must be transferred to a licensed hazardous waste disposal company for final treatment and disposal.[2]

Hazard Profile (Based on Analogous Compounds)

Since a specific Safety Data Sheet (SDS) for this compound is not available, the table below summarizes GHS hazard classifications for similar compounds to inform handling and disposal precautions.

Hazard ClassificationAnalogous CompoundGHS Hazard Statement(s)
Acute Toxicity 1-Nitro-3-(trifluoromethoxy)benzeneH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
Skin Irritation 1-Nitro-3-(trifluoromethoxy)benzeneH315: Causes skin irritation
Eye Irritation 1-Nitro-3-(trifluoromethoxy)benzeneH319: Causes serious eye irritation

This data is extrapolated from compounds like 1-Nitro-3-(trifluoromethoxy)benzene and should be used as a precautionary guide.

Experimental Protocols: Waste Characterization

Detailed experimental protocols for the analysis of this compound in a waste stream are not publicly documented. However, a crucial step in hazardous waste disposal is waste characterization, which may involve analytical testing.

Toxicity Characteristic Leaching Procedure (TCLP)

One of the most common regulatory tests is the Toxicity Characteristic Leaching Procedure, or TCLP (EPA Method 1311). This procedure is designed to determine the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes.[4][6]

Methodology Overview:

  • Sample Preparation: A representative sample of the waste is obtained. For solids, the particle size is reduced if necessary.

  • Extraction: The sample is extracted with a specified fluid for 18 hours in a specialized extraction vessel. The extraction fluid's pH is chosen based on the alkalinity of the waste sample.

  • Analysis: After extraction, the liquid extract is separated from the solid phase by filtration. This liquid extract is then analyzed to determine the concentration of various contaminants.

  • Comparison: The analytical results are compared against the regulatory concentration limits defined in 40 CFR §261.24. If the concentration of any listed contaminant exceeds its regulatory threshold, the waste is classified as a toxic hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

start Waste Generated (this compound) determine 1. Waste Determination (Assume Hazardous) start->determine segregate 2. Segregate Waste (Halogenated Organic) determine->segregate container 3. Select Proper Container (Compatible, Sealed, Labeled) segregate->container storage 4. Store Safely (Satellite Accumulation Area) container->storage request 5. Request Pickup (Submit Waste Form to EHS) storage->request pickup 6. EHS Collection request->pickup dispose 7. Final Disposal (Licensed Waste Vendor) pickup->dispose end Disposal Complete dispose->end

Caption: Workflow for hazardous chemical disposal.

References

Personal protective equipment for handling 1-Nitro-3-(trichloromethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "1-Nitro-3-(trichloromethoxy)benzene" was not located. The following guidance is provided for the closely related and more common compound, 1-Nitro-3-(trichloromethyl)benzene (CAS No. 709-58-0) , and is based on the hazardous properties of aromatic nitro compounds and chlorinated substances. It is imperative to consult the specific SDS provided by the supplier for the exact chemical you are handling and to conduct a thorough risk assessment before commencing any work.

This guide furnishes crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safe handling and disposal of 1-Nitro-3-(trichloromethyl)benzene.

Immediate Safety and Personal Protective Equipment (PPE)

The primary hazards associated with aromatic nitro compounds include toxicity upon inhalation, ingestion, and skin absorption.[1] The presence of a trichloromethyl group may add to its toxicity and potential for environmental persistence.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended SpecificationOperational Guidance
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.Always wear eye protection when handling the compound, even in small quantities. Ensure an eyewash station is readily accessible.
Skin Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Check manufacturer's data for compatibility and breakthrough times. Wear a lab coat, and for larger quantities or risk of splash, use a chemical-resistant apron or suit.Inspect gloves for any signs of degradation or perforation before use. Remove contaminated clothing immediately and wash before reuse.[1]
Respiratory Protection Work in a well-ventilated laboratory, preferably within a certified chemical fume hood. If engineering controls are insufficient or for emergency situations, use a NIOSH-approved respirator with organic vapor cartridges.Respiratory protection is critical as aromatic nitro compounds can be absorbed through inhalation.[1] Ensure a proper fit for the respirator.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Engineering Controls:

    • Before handling, ensure that a chemical fume hood is operational and that an emergency shower and eyewash station are accessible.

    • Gather all necessary equipment and reagents to minimize movement and potential for spills.

    • Clearly label all containers with the chemical name and appropriate hazard symbols.

  • Handling the Chemical:

    • Conduct all weighing and transfers of the compound within a chemical fume hood to prevent inhalation of dust or vapors.

    • Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

    • Keep containers tightly closed when not in use to minimize the release of vapors.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.

Disposal Plan

All waste containing 1-Nitro-3-(trichloromethyl)benzene must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent material) and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of chlorinated and nitrated aromatic compounds.[2]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling and disposal of 1-Nitro-3-(trichloromethyl)benzene.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 emergency1 Spill handle2->emergency1 emergency2 Exposure handle2->emergency2 disp1 Segregate Hazardous Waste handle3->disp1 disp2 Label & Seal Waste Container disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 spill_contain Contain & Absorb emergency1->spill_contain spill_dispose Dispose as Hazardous Waste emergency1->spill_dispose expo_skin Skin: Wash with Soap & Water emergency2->expo_skin expo_eyes Eyes: Flush with Water emergency2->expo_eyes expo_inhale Inhalation: Move to Fresh Air emergency2->expo_inhale expo_seek_medical Seek Immediate Medical Attention emergency2->expo_seek_medical spill_contain->spill_dispose expo_skin->expo_seek_medical expo_eyes->expo_seek_medical expo_inhale->expo_seek_medical

Caption: Safe handling and disposal workflow for 1-Nitro-3-(trichloromethyl)benzene.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Nitro-3-(trichloromethoxy)benzene
Reactant of Route 2
1-Nitro-3-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.